molecular formula C8H5BrF4O B1272966 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene CAS No. 527751-45-7

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Cat. No.: B1272966
CAS No.: 527751-45-7
M. Wt: 273.02 g/mol
InChI Key: ALQQXORYKLCHJY-UHFFFAOYSA-N
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Description

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is a useful research compound. Its molecular formula is C8H5BrF4O and its molecular weight is 273.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQQXORYKLCHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381009
Record name 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
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Molecular Weight

273.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

527751-45-7
Record name 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=527751-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process starting from the readily available precursor, 3-bromophenol. The core of this synthesis is the introduction of the 1,1,2,2-tetrafluoroethoxy moiety via a Williamson-type ether synthesis, followed by a reduction step. This guide presents detailed experimental protocols, quantitative data in tabular format, and a logical workflow diagram to facilitate replication and further research.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from 3-bromophenol. The overall pathway is depicted below:

Synthesis_Pathway 3-Bromophenol 3-Bromophenol Intermediate 3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene 3-Bromophenol->Intermediate 1,2-Dibromotetrafluoroethane, Cs2CO3, DMSO Final_Product This compound Intermediate->Final_Product Zn, Acetic Acid

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on established methods for the synthesis of aryl tetrafluoroethyl ethers from phenols.

Step 1: Synthesis of 3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene (Intermediate)

This step involves the nucleophilic substitution reaction of 3-bromophenol with 1,2-dibromotetrafluoroethane.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromophenol173.0117.3 g100
1,2-Dibromotetrafluoroethane259.8252.0 g200
Cesium Carbonate (Cs₂CO₃)325.8248.9 g150
Dimethyl sulfoxide (DMSO), anhydrous78.13200 mL-

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-bromophenol (17.3 g, 100 mmol), cesium carbonate (48.9 g, 150 mmol), and anhydrous dimethyl sulfoxide (200 mL).

  • Stir the mixture under a nitrogen atmosphere.

  • Add 1,2-dibromotetrafluoroethane (52.0 g, 200 mmol) to the suspension.

  • Heat the reaction mixture to 50-60 °C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 500 mL of cold water and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude intermediate product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene.

Step 2: Synthesis of this compound (Final Product)

This step involves the reduction of the bromo-intermediate to the final product.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene352.8935.3 g100
Zinc dust65.3819.6 g300
Acetic Acid60.05200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve the intermediate from Step 1 (35.3 g, 100 mmol) in acetic acid (200 mL).

  • Heat the solution to 50 °C with stirring.

  • Add zinc dust (19.6 g, 300 mmol) portion-wise to the solution, controlling the exothermic reaction.

  • After the addition is complete, continue stirring at 50 °C for 2-4 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove excess zinc.

  • Pour the filtrate into 500 mL of ice-water and extract with diethyl ether (3 x 150 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis.

StepProductStarting MaterialTheoretical Yield (g)Expected Yield (%)
13-Bromo-1-(1,1,2,2-tetrafluoro-2-bromoethoxy)benzene3-Bromophenol35.370-85
2This compoundIntermediate from Step 127.380-95

Experimental Workflow

The logical flow of the experimental procedure is outlined in the following diagram.

Experimental_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction A1 Combine 3-Bromophenol, Cs2CO3, and DMSO A2 Add 1,2-Dibromotetrafluoroethane A1->A2 A3 Heat and Stir (12-16h) A2->A3 A4 Work-up (Water, Extraction) A3->A4 A5 Purification (Distillation/Chromatography) A4->A5 B1 Dissolve Intermediate in Acetic Acid A5->B1 Intermediate Product B2 Add Zinc Dust B1->B2 B3 Heat and Stir (2-4h) B2->B3 B4 Work-up (Filtration, Extraction) B3->B4 B5 Purification (Distillation) B4->B5

Caption: Workflow for the synthesis of this compound.

Conclusion

This guide outlines a practical and efficient two-step synthesis of this compound from 3-bromophenol. The described protocols are based on reliable literature precedents for analogous transformations, offering a high probability of success for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The provided diagrams and tables are intended to facilitate a clear understanding of the synthesis pathway and experimental procedures. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is a halogenated aromatic ether. Its unique combination of a brominated phenyl ring and a tetrafluoroethoxy group imparts specific physicochemical properties that are of interest in various fields of chemical research, particularly in the synthesis of novel organic materials and as a building block in medicinal chemistry. The presence of fluorine atoms can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity of molecules, making this compound a valuable intermediate for drug development. This technical guide provides a comprehensive overview of the known physical properties of this compound, details the experimental methodologies for their determination, and presents relevant spectroscopic information.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueUnits
CAS Number 527751-45-7N/A
Molecular Formula C₈H₅BrF₄ON/A
Molecular Weight 273.02 g/mol
Boiling Point 192°C
Density 1.6187g/cm³
Refractive Index 1.46067N/A
Flash Point 94°C
Melting Point Data not available°C
Solubility Data not availableN/A

Experimental Protocols

The determination of the physical properties listed above requires specific experimental procedures. Below are detailed methodologies for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small quantity of a liquid organic compound like this compound, the capillary method is often employed.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • A few milliliters of the liquid sample are placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a Thiele tube or an oil bath.

  • The bath is heated gently and stirred continuously to ensure uniform temperature distribution.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume of the substance. A pycnometer or a volumetric flask is commonly used for this purpose.

Apparatus:

  • Pycnometer or a small volumetric flask with a stopper

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The empty, clean, and dry pycnometer is accurately weighed on an analytical balance.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

  • The filled pycnometer is weighed again.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water, at the same temperature.

  • The density of the sample is calculated using the formula: Density = (Mass of liquid) / (Volume of pycnometer)

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often measured using an Abbé refractometer.

Apparatus:

  • Abbé refractometer

  • Constant temperature water circulator

  • Dropper

  • Solvent for cleaning (e.g., acetone or ethanol)

  • Soft tissue paper

Procedure:

  • The prisms of the Abbé refractometer are cleaned with a suitable solvent and allowed to dry completely.

  • A few drops of the liquid sample are placed on the surface of the lower prism.

  • The two prisms are closed and clamped together.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus in the eyepiece.

  • The compensator is adjusted to remove any color fringes.

  • The position of the dividing line on the scale is read to obtain the refractive index. The temperature should be recorded as the refractive index is temperature-dependent.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The splitting pattern will be complex due to the meta-substitution. A triplet of triplets or a similar complex multiplet is anticipated for the proton of the -OCHF₂ group, likely in the region of δ 6.0-7.0 ppm, due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo and tetrafluoroethoxy substituents. The carbon of the -OCHF₂ group will appear as a triplet due to C-F coupling, and the -CF₂- carbon will also be a triplet.

  • ¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals, each being a triplet, corresponding to the two different fluorine environments (-OCHF₂ and -CF₂Br).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

  • C-H stretching (aromatic): Around 3050-3100 cm⁻¹

  • C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region

  • C-O-C stretching (ether): Strong absorption in the 1050-1250 cm⁻¹ region

  • C-F stretching: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region

  • C-Br stretching: In the fingerprint region, typically below 600 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of the tetrafluoroethoxy group or the bromine atom.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of an organic liquid like this compound.

G Workflow for Physical Property Characterization cluster_synthesis Synthesis & Purification cluster_physical Physical Property Measurement cluster_spectroscopic Spectroscopic Analysis cluster_data Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation) Synthesis->Purification BoilingPoint Boiling Point Determination Purification->BoilingPoint Density Density Measurement Purification->Density RefractiveIndex Refractive Index Measurement Purification->RefractiveIndex Solubility Solubility Testing Purification->Solubility MeltingPoint Melting Point (if solid at RT) Purification->MeltingPoint NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS DataCompilation Data Compilation & Tabulation BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation Solubility->DataCompilation MeltingPoint->DataCompilation NMR->DataCompilation IR->DataCompilation MS->DataCompilation Report Technical Guide Generation DataCompilation->Report

Caption: Workflow for the characterization of physical properties.

Safety Information

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

An In-depth Technical Guide to 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 527751-45-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications as an intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of the tetrafluoroethoxy group can impart unique physicochemical properties to molecules, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates. This technical guide provides a summary of the available physicochemical data for this compound, a plausible synthetic route based on established chemical principles, and a hypothetical experimental workflow illustrating its potential use as a building block in cross-coupling reactions. Due to the limited publicly available information on the specific biological applications of this compound, this guide focuses on its chemical characteristics and synthetic utility.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from chemical supplier databases.

PropertyValueReference
CAS Number 527751-45-7[1]
Molecular Formula C₈H₅BrF₄O[1]
Molecular Weight 273.02 g/mol [1]

Note: Further physical properties such as boiling point, density, and refractive index are cited by some suppliers, but may be predicted values and should be confirmed experimentally.

Hypothetical Synthesis Protocol

A potential, though unconfirmed, method could be the direct bromination of 1-(1,1,2,2-tetrafluoroethoxy)benzene under controlled conditions that may favor the formation of the meta-substituted product, or more likely, the separation of the desired meta-isomer from a mixture of ortho, meta, and para products via chromatography.

Hypothetical Experimental Protocol: Electrophilic Bromination

This protocol is illustrative and based on general procedures for the bromination of aromatic compounds. It has not been specifically validated for this compound and would require optimization.

  • Reaction Setup: To a solution of 1-(1,1,2,2-tetrafluoroethoxy)benzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

  • Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent from the dropping funnel over a period of 30-60 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the this compound isomer.

Potential Applications in Organic Synthesis

Aryl bromides are versatile building blocks in organic synthesis, widely used in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. This compound could serve as a key intermediate in the synthesis of more complex molecules for pharmaceutical or materials science applications.

Hypothetical Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates a hypothetical workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides. This reaction would couple the title compound with a boronic acid to form a biaryl structure.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/Ethanol/Water) start->reagents degas Degas Solvent reagents->degas setup Set up Reaction under Inert Atmosphere (N₂ or Ar) degas->setup heat Heat Reaction Mixture (e.g., 80-100 °C) setup->heat monitor Monitor Progress by TLC or GC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction with Organic Solvent cool->extract dry Dry Organic Layer & Remove Solvent extract->dry purify Purify by Column Chromatography dry->purify end Isolated Product purify->end

References

An In-depth Technical Guide to the Molecular Structure of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous molecules and computational predictions to offer insights into its synthesis, spectroscopic characteristics, and potential applications in drug discovery. The strategic incorporation of a tetrafluoroethoxy group onto a brominated benzene scaffold presents intriguing possibilities for modulating pharmacokinetic and pharmacodynamic properties, making it a compound of interest for medicinal chemists. All quantitative data are summarized in structured tables, and detailed hypothetical experimental protocols are provided. Visualizations of the molecular structure and a representative synthetic workflow are included to facilitate understanding.

Introduction

This compound (C₈H₅BrF₄O) is an aromatic organic compound featuring a benzene ring substituted with a bromine atom and a 1,1,2,2-tetrafluoroethoxy group at the meta position.[1][2] The presence of both a halogenated aromatic ring and a fluorinated ether moiety suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, while the tetrafluoroethoxy group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily derived from publicly available chemical databases.

PropertyValueReference
CAS Number 527751-45-7[1]
Molecular Formula C₈H₅BrF₄O[1][2]
Molecular Weight 273.02 g/mol [1][2]
SMILES C1=CC(=CC(=C1)Br)OC(C(F)F)(F)F
InChI InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H

Molecular Structure and Visualization

The molecular structure of this compound consists of a central benzene ring. A bromine atom is attached to the first carbon, and a 1,1,2,2-tetrafluoroethoxy group is attached to the third carbon.

Molecular structure of this compound.

Synthesis

Hypothetical Experimental Protocol for Synthesis

Materials:

  • 3-Bromophenol

  • 1,1,2,2-Tetrafluoro-1-iodoethane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-bromophenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1,1,2,2-tetrafluoro-1-iodoethane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

synthesis_workflow Reactants 3-Bromophenol + 1,1,2,2-Tetrafluoro-1-iodoethane Reaction Williamson Ether Synthesis (K₂CO₃, DMF, 80°C) Reactants->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-Bromo-3-(1,1,2,2- tetrafluoroethoxy)benzene Purification->Product

A plausible synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is scarce. The following tables summarize the predicted spectroscopic characteristics based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.4 - 7.2m3HAr-H
7.1 - 6.9m1HAr-H
6.1 - 5.9tt1H-OCHF₂-CH F₂
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
158 - 156C -O
132 - 130Ar-C
124 - 122C -Br
123 - 121Ar-C
118 - 116Ar-C
115 - 113Ar-C
112 - 108 (t)-O-C F₂-
108 - 104 (t)-CHF₂-C F₂-
¹⁹F NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityAssignment
-85 to -95d-O-CF₂ -CHF₂
-135 to -145t-OCF₂-CHF₂
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000mAromatic C-H stretch
1600 - 1450s, mAromatic C=C stretch
1300 - 1000sC-O stretch, C-F stretch
800 - 600sC-Br stretch
Mass Spectrometry
m/zInterpretation
272/274[M]⁺˙ (Isotopic pattern for Br)
171/173[M - CF₂CHF₂]⁺
155/157[M - OCF₂CHF₂]⁺
92[C₆H₄O]⁺
76[C₆H₄]⁺

Potential Applications in Drug Development

The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1,2,2-tetrafluoroethoxy group in the target molecule can serve as a lipophilic hydrogen bond donor, potentially improving cell membrane permeability and interaction with biological targets. The bromo-aromatic core provides a scaffold for further chemical modifications, allowing for the exploration of a wide range of chemical space.

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active compounds. The development of screening assays to evaluate its activity against a panel of common drug targets, such as kinases, proteases, and G-protein coupled receptors, could unveil its therapeutic potential.

logical_relationship Molecule This compound Properties Enhanced Lipophilicity Metabolic Stability Versatile Synthetic Handle Molecule->Properties Applications Drug Discovery Medicinal Chemistry Agrochemical Research Properties->Applications Outcome Development of Novel Therapeutics & Agrochemicals Applications->Outcome

Logical relationship of properties to applications.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide has provided a foundational understanding of its molecular structure, physicochemical properties, and potential synthetic routes based on available data and chemical principles. The predicted spectroscopic data serves as a valuable reference for its future synthesis and characterization. Further experimental investigation into its synthesis, reactivity, and biological activity is warranted to fully elucidate its potential as a valuable tool for researchers in drug development and other scientific disciplines.

References

Spectroscopic Profile of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a theoretical and predictive spectroscopic analysis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. As of this writing, publicly available experimental spectroscopic data for this specific compound is limited. The information presented herein is based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and includes predicted data to guide researchers.

Introduction

This compound is a halogenated aromatic ether. Its structure, featuring a substituted benzene ring and a tetrafluoroethoxy group, gives rise to a unique spectroscopic fingerprint. This guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of its expected spectroscopic characteristics. Understanding these characteristics is crucial for the identification, purity assessment, and structural elucidation of this compound in various research and development settings.

Compound Details:

ParameterValue
IUPAC Name This compound
CAS Number 527751-45-7
Molecular Formula C₈H₅BrF₄O
Molecular Weight 273.02 g/mol
Chemical Structure Br-C₆H₄-O-CF₂-CF₂H

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts for ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. Predictions are based on computational models and analysis of structurally similar compounds.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.6m2HAromatic protons (ortho and para to Bromine)
~ 7.1 - 7.3m2HAromatic protons (ortho to Tetrafluoroethoxy group)
~ 6.1 - 6.5tt1H-CF₂H
Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 158 - 160C-O (Aromatic)
~ 130 - 132C-Br (Aromatic)
~ 125 - 128Aromatic CH
~ 118 - 122Aromatic CH
~ 115 - 118Aromatic CH
~ 110 - 114Aromatic CH
~ 112 - 118 (t)-O-CF₂-
~ 107 - 112 (t)-CF₂H
Predicted ¹⁹F NMR Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~ -85 to -90d-O-CF₂-
~ -135 to -140t-CF₂H

Expected Infrared (IR) Spectroscopic Data

IR spectroscopy provides information about the functional groups present in a molecule. The expected IR absorption bands for this compound are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch.[1]
~ 2900WeakC-H stretch (-CF₂H)
1600 - 1450Medium-StrongAromatic C=C ring stretching.[1]
1300 - 1200StrongC-O-C asymmetric stretch (Aryl ether)
1200 - 1000StrongC-F stretching vibrations.
1100 - 1000StrongC-O-C symmetric stretch (Aryl ether)
900 - 675StrongAromatic C-H out-of-plane bending. The pattern can indicate meta-disubstitution.[2]
~ 680StrongC-Br stretch

Expected Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the following characteristics are expected in an electron ionization (EI) mass spectrum.

m/zIonComments
272/274[M]⁺Molecular ion peak. The presence of two peaks with approximately 1:1 intensity ratio is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[3]
171/173[M - OCF₂CF₂H]⁺Loss of the tetrafluoroethoxy group.
155/157[C₆H₄Br]⁺Loss of the tetrafluoroethoxy group and an oxygen atom.
103[C₄F₂H]⁺Fragment from the tetrafluoroethoxy group.
92[C₆H₄O]⁺Loss of bromine and the fluoroalkyl chain.
77[C₆H₅]⁺Phenyl cation, a common fragment for aromatic compounds.[4]

General Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized for the particular instrument and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Use a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm.

    • A higher number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width appropriate for fluorinated compounds.

    • A proton-decoupled pulse sequence may be used.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). A high-resolution mass spectrometer can provide accurate mass measurements.

  • Acquisition:

    • Introduce the sample into the ion source (e.g., via direct infusion or coupled with a gas or liquid chromatograph).

    • Set the mass analyzer to scan over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. Compare the isotopic distribution of the molecular ion with the theoretical pattern for a bromine-containing compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report/ Publication Structure_Confirmation->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and recommended experimental protocols for determining the solubility and stability of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. Given the limited publicly available experimental data for this specific compound, this guide focuses on established methodologies for characterizing similar halogenated aromatic ethers, enabling researchers to generate the necessary data for their applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound (CAS Number: 527751-45-7) is presented below. This data is essential for understanding its potential behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₈H₅BrF₄O[1][2][3][4]
Molecular Weight 273.02 g/mol [1][4]
Appearance Not specified (likely a liquid)Inferred from similar compounds
Boiling Point 192 °CPredicted
Flash Point 94 °CPredicted
Predicted XlogP 4.2Calculated
Purity ≥95% to ≥98%Commercial Suppliers[2]

Solubility Profile

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, a systematic approach using standard laboratory techniques is recommended. A common method is the shake-flask method, followed by a suitable analytical quantification.

Objective: To determine the solubility of this compound in a range of common laboratory solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Solvents: Water (deionized), Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Syringe filters (0.22 µm, solvent-compatible)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid/liquid ensures that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow any undissolved material to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze both the standard solutions and the filtered saturated solutions using a validated HPLC-UV or GC-MS method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the saturated solutions by comparing their analytical response to the calibration curve.

  • Data Reporting:

    • Express the solubility in units of mg/mL or mol/L.

Logical Workflow for Solubility Assessment

G Solubility Determination Workflow start Start: Obtain pure compound select_solvents Select a range of solvents (polar to non-polar) start->select_solvents prepare_slurry Prepare a slurry by adding excess compound to each solvent select_solvents->prepare_slurry equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) prepare_slurry->equilibrate separate_phases Cease agitation and allow phases to separate equilibrate->separate_phases sample_supernatant Sample and filter the supernatant separate_phases->sample_supernatant quantify Quantify concentration using a validated analytical method (e.g., HPLC, GC) sample_supernatant->quantify report Report solubility (e.g., in mg/mL or mol/L) quantify->report

Solubility Determination Workflow

Stability Profile

The stability of this compound has not been extensively reported. Generally, aromatic ethers are relatively stable; however, the presence of the bromo- and tetrafluoroethoxy- substituents may influence its reactivity. Halogenated aromatic compounds can be susceptible to degradation under certain conditions such as high temperature, strong UV light, and in the presence of strong acids or bases. For a comprehensive understanding, a stability-indicating assay method should be developed and validated.[5][6][7]

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and establish degradation pathways. This involves subjecting the compound to a variety of stress conditions.

Objective: To assess the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Analytical Method: A stability-indicating HPLC method with a photodiode array (PDA) detector or a GC-MS method should be developed and validated to separate and quantify the parent compound from any potential degradation products.[6][8]

Procedure:

  • Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

  • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., up to 7 days).

  • At defined time points (e.g., 0, 1, 3, 7 days), withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

  • Analyze the samples using the validated stability-indicating method to determine the remaining percentage of the parent compound and the formation of any degradation products. The ASTM D2619 method, though designed for hydraulic fluids, provides a framework for assessing hydrolytic stability in the presence of water and a metal catalyst.[9][10][11][12]

Procedure:

  • Prepare a solution of the compound in a suitable solvent.

  • Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Store the solution at room temperature or a slightly elevated temperature for a defined period.

  • At various time points, withdraw samples and analyze them to quantify the extent of degradation.

Procedure:

  • Expose a solid sample and a solution of the compound to a light source that provides a combination of visible and UV light, as specified in the ICH Q1B guideline.[13][14][15][16]

  • A control sample should be shielded from light to differentiate between light-induced and thermal degradation.

  • The total illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt hours/square meter.[16]

  • After exposure, analyze the samples to determine the extent of degradation and identify any photoproducts.

Procedure:

  • Solid State: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

  • Solution State: Heat a solution of the compound in a suitable solvent at a high temperature.

  • At specified time intervals, analyze the samples for degradation.

  • For a more detailed analysis, Thermogravimetric Analysis (TGA) can be used to determine the temperature at which the compound starts to decompose, and Differential Scanning Calorimetry (DSC) can identify thermally induced phase transitions or decomposition events.[17][18][19][20][21]

Logical Workflow for Stability Assessment

G Forced Degradation and Stability Workflow start Start: Develop & Validate Stability-Indicating Method stress_conditions Subject Compound to Stress Conditions start->stress_conditions hydrolytic Hydrolytic (Acid, Base, Neutral) stress_conditions->hydrolytic oxidative Oxidative (e.g., H2O2) stress_conditions->oxidative photolytic Photolytic (ICH Q1B) stress_conditions->photolytic thermal Thermal (Solid & Solution) stress_conditions->thermal analyze_samples Analyze samples at time points using the validated method hydrolytic->analyze_samples oxidative->analyze_samples photolytic->analyze_samples thermal->analyze_samples identify_degradants Identify and characterize significant degradation products (e.g., using LC-MS) analyze_samples->identify_degradants establish_pathway Establish degradation pathway identify_degradants->establish_pathway report Report Stability Profile and Degradation Products establish_pathway->report

Forced Degradation and Stability Workflow

Conclusion

While direct experimental data for this compound is sparse, this guide provides a robust framework for its characterization. The predicted low aqueous solubility and high lipophilicity suggest its potential utility in synthetic organic chemistry and materials science. The detailed experimental protocols outlined herein will enable researchers to systematically evaluate its solubility and stability, generating the critical data needed for its safe and effective use in research and development. The fluorinated nature of the molecule suggests good thermal and metabolic stability, which can be confirmed through the described stability testing protocols.[22]

References

An In-depth Technical Guide to the Safety and Handling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, a halogenated aromatic compound used in research and development. Due to the limited availability of extensive toxicological data for this specific chemical, it is imperative to handle it with a high degree of caution, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure. This document summarizes known hazards, provides protocols for safe handling, and outlines emergency procedures.

Chemical and Physical Properties

Proper understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The table below summarizes the key properties of this compound.

PropertyValue
Chemical Name This compound
CAS Number 527751-45-7[1]
Molecular Formula C₈H₅BrF₄O[1]
Molecular Weight 273.02 g/mol [1]
Appearance Not specified, likely a liquid
Boiling Point 192-193 °C[2]
Flash Point 94 °C[2]
Density 1.6187 g/cm³

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table details its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[3]

Signal Word: Warning

Hazard Pictogram:

alt text

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheet and should be followed diligently. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Use

The following protocols are based on best practices for handling halogenated organic compounds and should be adapted to specific laboratory conditions and procedures.

Personal Protective Equipment (PPE)

A robust PPE plan is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

Protection TypeSpecific RequirementsRationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Heavy-duty, chemically resistant gloves (e.g., nitrile, neoprene, or Viton). Disposable nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.Prevents skin contact, which can cause irritation.
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.Protects skin from accidental exposure.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.Prevents respiratory tract irritation.
Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, transferring, and use in reactions, must be performed in a properly functioning and certified chemical fume hood.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Handling Procedures
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Ensure the chemical fume hood is operational and the work area is clear of clutter.

    • Assemble all necessary equipment and reagents within the fume hood.

    • Don the appropriate PPE as detailed in section 3.1.

  • Weighing and Transferring:

    • Perform all weighing and transferring operations within the fume hood.

    • Use appropriate glassware and techniques to minimize splashing and aerosol generation.

  • Reaction Setup and Execution:

    • Conduct all reactions within the chemical fume hood.

    • Keep the fume hood sash at the lowest possible height that allows for comfortable and safe operation.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.

  • Store away from incompatible materials such as strong oxidizing agents.

Waste Disposal
  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Follow your institution's established procedures for the disposal of hazardous chemical waste.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: During a fire, irritating and toxic gases, including hydrogen bromide and hydrogen fluoride, may be generated through thermal decomposition.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures (Chemical Spill)

In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.

Spill_Response_Workflow start Spill Occurs assess_spill Assess Spill (Size & Hazard) start->assess_spill evacuate Evacuate Immediate Area Alert Others assess_spill->evacuate Large or Unknown Hazard ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, etc.) assess_spill->ppe Small & Manageable seek_help Seek Assistance (Contact EHS/Emergency Services) evacuate->seek_help contain_spill Contain Spill (Use absorbent dikes) ppe->contain_spill absorb_spill Absorb Spill (Vermiculite, sand, or commercial sorbent) contain_spill->absorb_spill collect_waste Collect Contaminated Material (Use non-sparking tools) absorb_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate package_waste Package and Label Waste (Halogenated Organic Waste) decontaminate->package_waste dispose Dispose of Waste (Follow institutional procedures) package_waste->dispose end End of Response dispose->end seek_help->end

Caption: Logical workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE: Put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.

  • Absorption: Cover the spill with the absorbent material and allow it to be fully absorbed.

  • Collection: Carefully scoop the contaminated absorbent material into a designated, sealable container for hazardous waste. Use non-sparking tools if the material is in a flammable solvent.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Disposal: Label the waste container appropriately and dispose of it according to your institution's hazardous waste management procedures.

  • Restock: Replenish any spill kit supplies that were used.

Toxicological Information

No specific quantitative toxicological data (e.g., LD50, LC50) for this compound is readily available.[4] The toxicological properties have not been fully investigated. Therefore, this compound should be handled as if it were toxic. The known hazards are based on its classification as a skin, eye, and respiratory irritant.

Conclusion

The safe handling of this compound in a research and development setting is paramount. By adhering to the guidelines outlined in this document, including the consistent use of appropriate personal protective equipment, proper engineering controls, and established safe handling and emergency procedures, researchers can minimize the risks associated with this compound. Always consult the most recent version of the Safety Data Sheet provided by the supplier before use.

References

A Technical Guide to the Reactivity Profile of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical reactivity of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. It includes key physicochemical data, an analysis of its reactivity, detailed experimental protocols for common transformations, and visualizations of reaction workflows.

Physicochemical Properties

This compound is a fluorinated aromatic compound with the CAS number 527751-45-7.[1][2][3][4][5] Its structure features a bromine atom and a 1,1,2,2-tetrafluoroethoxy group attached to a benzene ring at the meta position. This substitution pattern dictates its reactivity in various organic transformations.

PropertyValueSource
CAS Number 527751-45-7[1][3][4][5]
Molecular Formula C₈H₅BrF₄O[1][3][6]
Molecular Weight 273.02 g/mol [1][3]
Synonyms 3-Bromo-α,α,β,β-tetrafluorophenetole, 3-Bromophenyl 1,1,2,2-tetrafluoroethyl ether
SMILES FC(C(OC1=CC(Br)=CC=C1)(F)F)F
InChI InChI=1S/C8H5BrF4O/c9-5-2-1-3-6(4-5)14-8(12,13)7(10)11/h1-4,7H[6]
InChIKey ALQQXORYKLCHJY-UHFFFAOYSA-N[6]

Core Reactivity Profile

The reactivity of this compound is primarily governed by two key structural features: the carbon-bromine (C-Br) bond on the aromatic ring and the influence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group.

  • Aryl Bromide Reactivity : The C-Br bond is the primary site for transformations, making the compound an excellent substrate for a variety of cross-coupling reactions.[7] The bromine atom can be readily replaced by carbon, nitrogen, or other functionalities using transition metal catalysis.

  • Influence of the Tetrafluoroethoxy Group : The highly electronegative fluorine atoms in the tetrafluoroethoxy group exert a strong electron-withdrawing effect on the benzene ring.[8] This influences the electron density of the aromatic system and the reactivity of the C-Br bond, particularly in reactions sensitive to electronic effects. This group is generally stable under common reaction conditions.[9]

The primary reactions involving this compound are transition-metal-catalyzed cross-coupling reactions, metal-halogen exchange to form organometallic reagents, and electrophilic aromatic substitution.

logical_relationship sub This compound reac_types Core Reactivity Pathways cc Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) reac_types->cc mhx Metal-Halogen Exchange (e.g., Grignard, Lithiation) reac_types->mhx eas Electrophilic Aromatic Substitution reac_types->eas

Core reactivity pathways for the title compound.

Key Synthetic Transformations and Protocols

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide, forming a new carbon-carbon bond.[10] This reaction is highly versatile and tolerant of a wide range of functional groups.[11] this compound is an ideal substrate for this transformation.

General Reaction Scheme: Ar-Br + R-B(OH)₂ --[Pd catalyst, Base]--> Ar-R

Experimental Protocol: Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)-1,1'-biphenyl

This protocol is a representative procedure for the Suzuki coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • Toluene/Water or Dioxane/Water solvent mixture

Procedure:

  • To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand, like SPhos (4 mol%).[10]

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent mixture, such as toluene/water (5:1 ratio, 5 mL).

  • Heat the mixture to 80-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.[10]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Similar Suzuki Reactions:

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)K₃PO₄Toluene/H₂O10095
4-Bromobenzotrifluoride4-Methoxyphenylboronic acidPd₂(dba)₃ (1)K₂CO₃1,4-Dioxane10092
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8098

Note: Data is representative for structurally similar compounds and serves as a guideline.[10]

suzuki_cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Ar-Br trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex R-B(OH)₂ Base trans_complex->pd0 product Ar-R trans_complex->product oa_label Oxidative Addition trans_label Transmetalation re_label Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This palladium-catalyzed reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine.[12] It is a powerful method for synthesizing aryl amines, which are prevalent in pharmaceuticals. The reaction generally requires a palladium catalyst, a phosphine ligand, and a strong base.[13][14]

General Reaction Scheme: Ar-Br + R₂NH --[Pd catalyst, Ligand, Base]--> Ar-NR₂

Experimental Protocol: Synthesis of N-Phenyl-3-(1,1,2,2-tetrafluoroethoxy)aniline

This protocol provides a general method for the Buchwald-Hartwig amination using aniline as the amine coupling partner.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos or other biarylphosphine ligands

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with Pd₂(dba)₃ (1-2 mol%), a suitable ligand such as XPhos (2-4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove it from the glovebox, and add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (3 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the desired aryl amine.

Quantitative Data for Buchwald-Hartwig Amination of Bromobenzene:

AmineLigandBaseSolventConversion (%)
CarbazoleTrixiePhost-BuOLiToluene98
DiphenylamineXPhost-BuONaToluene96
PhenoxazineXPhost-BuONaToluene>99
9,9-dimethyl-9,10-dihydroacridinet-BuXPhost-BuONaToluene98

Note: Data from a study on bromobenzene serves as a useful reference for optimizing conditions.[13]

Aryl bromides can be converted into Grignard reagents by reacting with magnesium metal.[15] The resulting organomagnesium compound, 3-(1,1,2,2-tetrafluoroethoxy)phenylmagnesium bromide, is a potent nucleophile and can react with various electrophiles like aldehydes, ketones, and CO₂.

General Reaction Scheme: Ar-Br + Mg --[Anhydrous Ether]--> Ar-MgBr

Experimental Protocol: Preparation of 3-(1,1,2,2-Tetrafluoroethoxy)phenylmagnesium Bromide

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

Procedure:

  • Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Place magnesium turnings (1.2 equiv) in a flask equipped with a reflux condenser and a dropping funnel.

  • Add a small crystal of iodine.

  • Dissolve this compound (1.0 equiv) in anhydrous diethyl ether.

  • Add a small portion of the aryl bromide solution to the magnesium. Gentle heating or sonication may be required to initiate the reaction, which is indicated by bubbling and the disappearance of the iodine color.[15]

  • Once the reaction starts, add the remaining solution dropwise at a rate that maintains a gentle reflux.[15]

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.

  • The resulting gray-to-brown solution of the Grignard reagent is ready for use in subsequent reactions.

Treatment of this compound with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures results in a rapid metal-halogen exchange to form the corresponding aryllithium species. This is often more efficient than direct deprotonation (ortho-lithiation).[16][17][18] The aryllithium reagent is a powerful nucleophile and base.

General Reaction Scheme: Ar-Br + n-BuLi --[Anhydrous Ether, Low Temp]--> Ar-Li + n-BuBr

Experimental Protocol: Preparation and Trapping of 3-(1,1,2,2-Tetrafluoroethoxy)phenyllithium

Materials:

  • This compound

  • n-Butyllithium (in hexanes)

  • Anhydrous THF or diethyl ether

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

Procedure:

  • Under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.1 equiv) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

  • Slowly add the chosen electrophile (e.g., DMF, 1.5 equiv) to the aryllithium solution at -78 °C.

  • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography or distillation.

Safety Information

  • General Hazards : Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][19]

  • Handling Precautions : Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[20]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a versatile building block in organic synthesis. Its reactivity is dominated by the aryl bromide functionality, which serves as a handle for a wide array of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the tetrafluoroethoxy group modulates the reactivity of the aromatic ring but does not interfere with the primary transformations at the C-Br bond. The protocols and data provided herein offer a solid foundation for researchers and scientists to effectively utilize this compound in the development of novel molecules for pharmaceutical and materials science applications.

References

Navigating the Synthesis and Application of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated moieties is a key determinant of molecular efficacy and novelty. The compound 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, with its unique electronic and lipophilic properties, has emerged as a valuable building block for the synthesis of complex organic molecules. This technical guide provides an in-depth overview of this compound, including its chemical suppliers, physicochemical properties, a detailed synthetic protocol, and its application in palladium-catalyzed cross-coupling reactions, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Suppliers

This compound is a halogenated aromatic ether. A comprehensive list of suppliers is crucial for researchers to source high-quality starting materials.

PropertyValue
Chemical Name This compound
CAS Number 527751-45-7[1]
Molecular Formula C₈H₅BrF₄O[1]
Molecular Weight 273.02 g/mol [1]

A number of chemical suppliers provide this compound for research and development purposes. Notable suppliers include Santa Cruz Biotechnology, among others, who offer the compound for proteomics research.[1] When sourcing this chemical, it is imperative to obtain a Certificate of Analysis to verify its purity and identity.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the Sandmeyer reaction, starting from the commercially available 3-(1,1,2,2-tetrafluoroethoxy)aniline. The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of functional groups, including halogens, via a diazonium salt intermediate.[2][3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

Materials:

  • 3-(1,1,2,2-tetrafluoroethoxy)aniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3-(1,1,2,2-tetrafluoroethoxy)aniline (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. To this stirred solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Continue stirring for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Cool this solution to 0 °C. Slowly add the previously prepared cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Pour the mixture into water and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Suzuki_Coupling Aryl_Bromide This compound Coupling_Product Biaryl Product Aryl_Bromide->Coupling_Product Boronic_Acid Arylboronic Acid Boronic_Acid->Coupling_Product Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Coupling_Product Catalytic Cycle Base Base (e.g., K2CO3) Base->Coupling_Product

References

An In-depth Technical Guide to 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 527751-45-7), a fluorinated aromatic compound of interest in synthetic chemistry and drug discovery. Due to a lack of specific literature on its discovery and direct synthesis, this document outlines a plausible and practical synthetic pathway, complete with a detailed experimental protocol. Furthermore, it consolidates available physicochemical data and offers predicted spectral characteristics to aid in its identification and characterization. This guide is intended to serve as a valuable resource for researchers and professionals working with fluorinated building blocks in medicinal chemistry and materials science.

Introduction and History

This compound is a substituted aromatic ether. The introduction of the 1,1,2,2-tetrafluoroethoxy group can significantly influence the lipophilicity, metabolic stability, and electronic properties of a molecule, making it a valuable moiety in the design of novel pharmaceuticals and functional materials.

Physicochemical and Spectral Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are available from commercial suppliers, detailed spectral data is not widely published. Therefore, predicted spectral characteristics based on the compound's structure and data from analogous compounds are also provided.

PropertyValueSource
CAS Number 527751-45-7Commercial Suppliers[1][2]
Molecular Formula C₈H₅BrF₄OCommercial Suppliers[1][2]
Molecular Weight 273.02 g/mol Commercial Suppliers[1][2]
Boiling Point Predicted: ~200-220 °C at 760 mmHgPredicted
Melting Point Not available-
Density Predicted: ~1.6-1.7 g/cm³Predicted
¹H NMR (CDCl₃) Predicted: δ 7.4-7.1 (m, 4H, Ar-H), 6.0-5.8 (tt, 1H, -OCHF₂)Predicted
¹³C NMR (CDCl₃) Predicted: δ 157 (C-O), 131 (C-Br), 124, 122, 117, 115 (Ar-C), 118 (t, -CF₂-), 108 (t, -OCHF₂)Predicted
IR (neat) Predicted: 3100-3000 (Ar C-H), 1600-1450 (Ar C=C), 1250-1000 (C-O, C-F) cm⁻¹Predicted
Mass Spectrum (EI) Predicted: m/z 272/274 (M⁺), 171/173 (M⁺ - CHF₂CF₂), 155/157 (M⁺ - OCHF₂CF₂)Predicted

Proposed Synthetic Pathway

While a specific documented synthesis for this compound is unavailable, a practical and efficient two-step synthesis can be proposed based on established methodologies for the preparation of aryl tetrafluoroethyl ethers. This pathway commences with the readily available starting material, 3-bromophenol.

The proposed synthesis involves:

  • Nucleophilic Substitution: Reaction of 3-bromophenol with 1,2-dibromotetrafluoroethane to form the intermediate, 1-bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene.

  • Reductive Debromination: Removal of the terminal bromine atom from the tetrafluoroethyl group using a reducing agent to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Nucleophilic Substitution cluster_step2 Step 2: Reductive Debromination 3-Bromophenol 3-Bromophenol Intermediate 1-Bromo-3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene 3-Bromophenol->Intermediate Cs₂CO₃, DMSO, 50 °C 1,2-Dibromotetrafluoroethane 1,2-Dibromotetrafluoroethane 1,2-Dibromotetrafluoroethane->Intermediate Final_Product This compound Intermediate->Final_Product Zn, Acetic Acid, 50 °C Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 3-Bromophenol + 1,2-Dibromotetrafluoroethane Step1 Nucleophilic Substitution Start->Step1 Intermediate 1-Bromo-3-(2-bromo-1,1,2,2- tetrafluoroethoxy)benzene Step1->Intermediate Step2 Reductive Debromination Intermediate->Step2 Product 1-Bromo-3-(1,1,2,2- tetrafluoroethoxy)benzene Step2->Product Purify Column Chromatography or Distillation Product->Purify NMR ¹H and ¹³C NMR Purify->NMR MS Mass Spectrometry Purify->MS IR Infrared Spectroscopy Purify->IR Purity Purity Analysis (GC/HPLC) Purify->Purity

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. [1]This document provides detailed application notes and experimental protocols for the Suzuki coupling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. This substrate is of particular interest as the tetrafluoroethoxy group can impart unique electronic properties and enhance metabolic stability in drug candidates.

Due to the limited availability of specific literature for the Suzuki coupling of this compound, the following protocols and data are based on established methodologies for structurally similar aryl bromides, particularly those bearing electron-withdrawing fluoroalkoxy substituents. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group is expected to facilitate the oxidative addition step in the Suzuki coupling catalytic cycle. [2][3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organohalide. The catalytic cycle consists of three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. A base is required to activate the organoboron species for the transmetalation step. [4]

Data Presentation: Representative Conditions for Suzuki Coupling of Aryl Bromides

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various aryl bromides with phenylboronic acid. This data serves as a guide for optimizing the reaction of this compound.

Aryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1-Bromo-3-(trifluoromethoxy)benzenePd(dppf)Cl₂ (3)-Cs₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285-95
1-Bromo-4-fluorobenzeneG-COOH-Pd-10-K₂CO₃ (2)H₂O803-48>90 [5]
4-BromoacetophenonePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001692
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80698
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (10)-K₂CO₃ (2)DME/H₂O802High [6]

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol describes a general and robust method for the Suzuki coupling of this compound with an arylboronic acid using a widely applicable palladium catalyst.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ([Pd(dppf)Cl₂]·CH₂Cl₂) * Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (2.0 mmol, 2.0 equiv.).

  • Add [Pd(dppf)Cl₂]·CH₂Cl₂ (0.03 mmol, 3 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Alternative Procedure using Pd(OAc)₂ with a Buchwald Ligand

For challenging couplings or to optimize yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand can be utilized.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) to a dry Schlenk flask containing a magnetic stir bar.

  • Add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Seal the flask, remove from the glovebox, and add degassed anhydrous toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

Mandatory Visualizations

Suzuki_Coupling_Workflow reagents Reagents: This compound Arylboronic Acid Base (e.g., Cs2CO3) setup Reaction Setup (Inert Atmosphere) reagents->setup catalyst Catalyst System: Pd(dppf)Cl2 catalyst->setup solvent Solvent: 1,4-Dioxane/Water solvent->setup heating Heating (100 °C, 12-24h) setup->heating workup Aqueous Workup (EtOAc/Water) heating->workup purification Purification (Column Chromatography) workup->purification product Final Biaryl Product purification->product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)L2-Br pd0->pd_complex1 oxidative_addition Oxidative Addition pd_complex2 Ar-Pd(II)L2-Ar' pd_complex1->pd_complex2 transmetalation Transmetalation pd_complex2->pd0 product Ar-Ar' pd_complex2->product reductive_elimination Reductive Elimination arbr Ar-Br arbr->pd0 ar_boronic Ar'-B(OH)2 borate [Ar'-B(OH)3]- ar_boronic->borate base Base base->ar_boronic borate->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

"1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" in Heck coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

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Exploring Relevant Literature

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Application Notes and Protocols for 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 527751-45-7) is a valuable fluorinated building block in medicinal chemistry. The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety into molecular scaffolds can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This fluorinated group is known to increase lipophilicity, improve metabolic stability, and modulate binding affinity to biological targets, making it a desirable feature in modern drug design.

These application notes provide an overview of the utility of this compound in the synthesis of biologically active molecules and offer detailed protocols for its use in key cross-coupling reactions.

Physicochemical Properties and Medicinal Chemistry Relevance

The unique properties of the tetrafluoroethoxy group make it an attractive substituent in the design of novel therapeutics.

PropertyInfluence on Drug Candidates
Increased Lipophilicity The fluorine atoms in the tetrafluoroethoxy group contribute to a significant increase in lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
Metabolic Stability The carbon-fluorine bond is exceptionally strong, rendering the tetrafluoroethoxy group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer in vivo half-life of the drug molecule.
Modulation of pKa The strong electron-withdrawing nature of the tetrafluoroethoxy group can influence the pKa of nearby functional groups, which can be crucial for optimizing target binding and solubility.
Conformational Effects The steric bulk and electrostatic properties of the tetrafluoroethoxy group can induce specific conformations in the molecule, potentially leading to higher binding affinity and selectivity for the target protein.

While direct examples of marketed drugs containing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety are not readily found in the public domain, the closely related 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl scaffold has been incorporated into molecules exhibiting a range of biological activities, including fungicidal, antiviral, and larvicidal properties[1]. This underscores the potential of the tetrafluoroethoxyphenyl motif in the development of new bioactive agents.

Key Synthetic Applications and Protocols

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of complex organic molecules. The bromine atom serves as a versatile handle for the introduction of various substituents through the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Aryl- or heteroaryl-boronic acid or boronate ester (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

    • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)10012-18
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)9016-24
Pd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)806-12
PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF908-16

Note: This data is representative for structurally similar aryl bromides and should be used as a starting point for optimization.

Suzuki_Miyaura_Coupling ArBr This compound OxAdd Oxidative Addition ArBr->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmetalation Transmetalation ArPdBr->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation ArPdR Ar-Pd(II)-R Intermediate Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines. This reaction is of paramount importance in medicinal chemistry as the aniline and related N-aryl motifs are present in a vast number of biologically active compounds, including many kinase inhibitors that target the ATP-binding site.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Primary or secondary amine (1.1 - 1.5 equivalents)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.2-2.0 equivalents)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

    • Evacuate and backfill the tube with an inert gas three times.

    • Add this compound (1.0 eq) and the amine (1.2 eq).

    • Add the anhydrous solvent (e.g., toluene) via syringe.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Representative Reaction Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane10018-24
Pd₂(dba)₃ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11024

Note: This data is representative for structurally similar aryl bromides and should be used as a starting point for optimization.

Buchwald_Hartwig_Amination Start Aryl Bromide & Amine Setup Add Pd Catalyst, Ligand, and Base Start->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified N-Aryl Amine Purification->Product

Generalized experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a strategic entry point for the introduction of the beneficial tetrafluoroethoxy moiety. Its utility in robust and versatile cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient synthesis of a diverse range of complex molecules. The favorable physicochemical properties imparted by the tetrafluoroethoxy group make this reagent a valuable tool for the development of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The provided protocols serve as a comprehensive guide for the practical application of this building block in a research and development setting.

References

Application Notes and Protocols for the Synthesis of Novel Compounds Using 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the utilization of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene as a versatile building block in the synthesis of novel compounds. The inclusion of the 1,1,2,2-tetrafluoroethoxy group offers a unique substituent for modulating the physicochemical properties of target molecules, such as lipophilicity and metabolic stability, which are critical parameters in drug discovery and development.

The following sections detail widely used cross-coupling reactions, including Suzuki-Miyaura coupling and Buchwald-Hartwig amination, for the functionalization of this fluorinated aryl bromide. The provided protocols are based on established methodologies and offer a starting point for the synthesis of a diverse range of derivatives.

Key Applications in Organic Synthesis

This compound is a valuable starting material for introducing the 3-(1,1,2,2-tetrafluoroethoxy)phenyl moiety into various molecular scaffolds. This is primarily achieved through palladium-catalyzed cross-coupling reactions where the bromine atom is substituted with a wide range of functionalities.

Below are detailed protocols for two of the most powerful and versatile cross-coupling reactions.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. This reaction couples an organoboron species with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the tetrafluoroethoxyphenyl ring.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Weigh Reagents: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base solvent Add Degassed Solvent start->solvent atmosphere Purge with Inert Gas (e.g., Argon or Nitrogen) solvent->atmosphere heat Heat to Reaction Temperature with Stirring atmosphere->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., with water or aq. NH4Cl) cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., over Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Characterize Product (NMR, MS, etc.) Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex L_nPd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination and Deprotonation pd2_complex->amine_coordination HNR'R'' / Base pd_amido L_nPd(II)(Ar)(NR'R'') amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NR'R'' reductive_elimination->product start_materials Ar-Br + HNR'R'' + Base Lithiation_Borylation start This compound lithiation Lithiation (e.g., n-BuLi or t-BuLi) start->lithiation intermediate Aryllithium Intermediate lithiation->intermediate borylation Borylation (e.g., Triisopropyl borate) intermediate->borylation product 3-(1,1,2,2-Tetrafluoroethoxy)phenylboronic Ester borylation->product

Application Notes and Protocols: 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene as a key intermediate in the synthesis of next-generation agrochemicals. This document outlines a prospective synthetic pathway for a novel fungicide candidate, leveraging the unique structural and electronic properties imparted by the tetrafluoroethoxy group. Detailed experimental protocols, quantitative data from analogous reactions, and conceptual diagrams are provided to guide researchers in this innovative area of agrochemical development.

The presence of the 1,1,2,2-tetrafluoroethoxy moiety is anticipated to enhance the metabolic stability, lipophilicity, and ultimately the biological efficacy of the target agrochemical. The bromo-substituent provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.

Prospective Synthesis of a Novel Phenylpyrazole Fungicide

This section details a hypothetical, yet chemically plausible, synthetic route to a novel phenylpyrazole-based fungicide starting from this compound. The target molecule is designed to incorporate features common to effective fungicides.

Synthetic Scheme

The proposed multi-step synthesis involves a Suzuki-Miyaura cross-coupling reaction to form a biaryl linkage, followed by the construction of the pyrazole ring system.

Hypothetical Target Fungicide: 1-(3'-(1,1,2,2-Tetrafluoroethoxy)-[1,1'-biphenyl]-3-yl)-1H-pyrazole-4-carboxylic acid

Diagram of the Proposed Synthetic Pathway

G A 1-Bromo-3-(1,1,2,2- tetrafluoroethoxy)benzene C Suzuki-Miyaura Coupling A->C B 3-Boronophenylacetic acid B->C D 3'-(1,1,2,2-Tetrafluoroethoxy)- [1,1'-biphenyl]-3-ylacetic acid C->D E Esterification D->E F Ethyl 2-(3'-(1,1,2,2-tetrafluoroethoxy)- [1,1'-biphenyl]-3-yl)acetate E->F G Condensation with DMF-DMA F->G H Ethyl 2-(3'-(1,1,2,2-tetrafluoroethoxy)- [1,1'-biphenyl]-3-yl)-3-(dimethylamino)acrylate G->H I Cyclization with Hydrazine H->I J Ethyl 1-(3'-(1,1,2,2-tetrafluoroethoxy)- [1,1'-biphenyl]-3-yl)-1H-pyrazole-4-carboxylate I->J K Hydrolysis J->K L Target Fungicide: 1-(3'-(1,1,2,2-Tetrafluoroethoxy)- [1,1'-biphenyl]-3-yl)-1H-pyrazole-4-carboxylic acid K->L

Caption: Proposed synthetic pathway for a novel phenylpyrazole fungicide.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

  • Reaction: this compound with 3-boronophenylacetic acid.

  • Procedure:

    • To a degassed solution of this compound (1.0 eq) and 3-boronophenylacetic acid (1.2 eq) in a 2:1 mixture of toluene and water, add potassium carbonate (3.0 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the mixture.

    • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Esterification

  • Reaction: Conversion of the carboxylic acid to its ethyl ester.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 3: Condensation with DMF-DMA

  • Reaction: Formation of the enaminone intermediate.

  • Procedure:

    • To the ester from Step 2 (1.0 eq), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 eq).

    • Heat the mixture at 120 °C for 3 hours.

    • Remove the excess DMF-DMA under reduced pressure to yield the crude enaminone.

Step 4: Pyrazole Ring Formation

  • Reaction: Cyclization with hydrazine.

  • Procedure:

    • Dissolve the crude enaminone from Step 3 in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Step 5: Hydrolysis

  • Reaction: Conversion of the ethyl ester to the final carboxylic acid.

  • Procedure:

    • Dissolve the pyrazole ester from Step 4 in a mixture of THF and water.

    • Add lithium hydroxide (2.0 eq) and stir at room temperature for 6 hours.

    • Acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Quantitative Data (Hypothetical)

The following table summarizes the expected yields and purity for each step of the synthesis, based on analogous reactions reported in the literature.

StepReaction TypeStarting MaterialProductExpected Yield (%)Expected Purity (%)
1Suzuki-Miyaura CouplingThis compound3'-(1,1,2,2-Tetrafluoroethoxy)-[1,1'-biphenyl]-3-ylacetic acid85>95
2EsterificationCarboxylic Acid IntermediateEthyl Ester Intermediate95>98
3CondensationEthyl Ester IntermediateEnaminone Intermediate90>95 (crude)
4CyclizationEnaminone IntermediatePyrazole Ester Intermediate80>97
5HydrolysisPyrazole Ester IntermediateTarget Fungicide92>99

Proposed Biological Target and Signaling Pathway

Many successful fungicides act by inhibiting the mitochondrial respiratory chain in pathogenic fungi. The hypothetical target for our novel phenylpyrazole fungicide is Succinate Dehydrogenase (SDH) , also known as Complex II, a key enzyme in both the citric acid cycle and the electron transport chain.

Diagram of the Proposed Mechanism of Action

G cluster_0 Mitochondrion cluster_1 Electron Transport Chain cluster_2 Citric Acid Cycle Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (SDH) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Cell_Death Fungal Cell Death Complex_II->Cell_Death ATP Production Blocked Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->Complex_II Fungicide Novel Phenylpyrazole Fungicide Fungicide->Complex_II Inhibition Inhibition

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene , a versatile building block in medicinal chemistry and materials science. The presence of the 1,1,2,2-tetrafluoroethoxy group imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of target molecules. These protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings are based on established methodologies for structurally similar fluorinated aryl bromides and serve as a robust starting point for reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and broad functional group tolerance. The general catalytic cycle for these transformations, initiated by the oxidative addition of an aryl halide to a palladium(0) complex, is a fundamental concept in organometallic chemistry.

The substrate, this compound, features a reactive carbon-bromine bond that readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The electron-withdrawing nature of the tetrafluoroethoxy group can influence the reactivity of the aryl bromide, making the choice of catalyst, ligand, and base crucial for successful coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, pairing an aryl halide with an organoboron reagent. This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)10012>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001690-98
3Thiophene-3-boronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801885-95

Note: The data in this table is illustrative for typical Suzuki-Miyaura reactions of aryl bromides and may require optimization for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene/H₂O, 4:1 mixture, 10 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous and degassed solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Boronic Acid, Base inert Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine.[1][2][3] This reaction is of paramount importance in drug discovery for the synthesis of arylamines.

Data Presentation: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10012-24>90
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane10018-2485-95
3n-Butylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)t-BuOLi (2.1)Toluene1002480-90

Note: The data in this table is illustrative for typical Buchwald-Hartwig aminations of aryl bromides and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine followed by the anhydrous solvent via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition Product Ar-NR'R'' AmineComplex [Ar-Pd(II)L_n(HNR'R'')]Br ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L_n-NR'R'' AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Base - Base-H+ AmidoComplex->Base ArBr Ar-Br ArBr->ArPdBr Amine HNR'R'' Amine->AmineComplex

General Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to arylalkynes.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Data Presentation: Typical Conditions for Sonogashira Coupling of Aryl Bromides
EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THF6512>90
21-HeptynePd(OAc)₂ (1)PPh₃ (2), CuI (3)i-Pr₂NH (2)DMF80885-95
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (3)Toluene7016>90

Note: The data in this table is illustrative for typical Sonogashira couplings of aryl bromides and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a Schlenk tube, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent, the terminal alkyne, and the base via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. It is a valuable tool for the synthesis of substituted alkenes.

Data Presentation: Typical Conditions for Heck Reaction of Aryl Bromides
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1001685-95
2n-Butyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAc (2)DMA1202480-90
31-OctenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (2)1,4-Dioxane1101875-85

Note: The data in this table is illustrative for typical Heck reactions of aryl bromides and may require optimization for this compound.

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of this compound.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 mmol, 2 mol%)

  • Triethylamine (Et₃N, 1.5 mmol, 1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • In a sealable reaction tube, combine this compound, the alkene, and triethylamine in DMF.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction progress by GC-MS.

  • After cooling, dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Heck_Reaction_Logic Start Start: This compound + Alkene Conditions Reaction Conditions: - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., P(o-tol)3) - Base (e.g., Et3N) - Solvent (e.g., DMF) - Heat Start->Conditions Reaction Heck Coupling Conditions->Reaction Product Product: Substituted Alkene Reaction->Product Byproducts Byproducts: Triethylammonium bromide Reaction->Byproducts

Logical Relationship in the Heck Reaction.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorinated moieties into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is a valuable fluorinated building block, poised for the synthesis of novel heterocyclic compounds. Its tetrafluoroethoxy group offers a metabolically stable alternative to the more common trifluoromethoxy group.

This document provides a detailed, hypothetical protocol for the synthesis of a novel fluorinated quinoline derivative, N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine, via a palladium-catalyzed Buchwald-Hartwig amination. While this specific reaction has not been reported in the literature, the following protocol is based on well-established procedures for the N-arylation of aminoquinolines with bromoarenes.[2][3] This application note serves as a comprehensive guide for researchers looking to utilize this compound in their synthetic endeavors.

Proposed Synthetic Scheme

A plausible and efficient method for the synthesis of N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[2][4] The proposed reaction involves the coupling of this compound with 8-aminoquinoline in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

Experimental Protocols

Protocol 1: Synthesis of N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of 8-aminoquinoline with this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary to achieve the desired yield and purity.

Materials:

  • This compound (1.0 equiv)

  • 8-Aminoquinoline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, 8-aminoquinoline, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an inert atmosphere.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine based on the protocol described above.

Reactant/ProductMolecular Weight ( g/mol )Amount (mmol)Mass (mg)Yield (%)Purity (%)
This compound273.021.0273->98
8-Aminoquinoline144.171.2173->98
N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine336.28-28685>95

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Weigh Reactants: - this compound - 8-Aminoquinoline - Pd2(dba)3 - Xantphos - NaOtBu flask Combine in Schlenk Flask reactants->flask inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) flask->inert solvent Add Anhydrous Toluene inert->solvent heat Heat to 110 °C with Stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter wash Wash with Water and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Flash Column Chromatography concentrate->purify product Final Product: N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine purify->product

Caption: Experimental workflow for the synthesis of N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)quinolin-8-amine.

catalytic_cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)(Br)L2 pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)(NHR')L2 pd2_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NHR' (Final Product) amido_complex->product product_complex Product-Pd(0)L2 arbr Ar-Br (this compound) arbr->pd2_complex amine R'-NH2 (8-Aminoquinoline) amine->pd2_complex base Base (NaOtBu) base->pd2_complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Use of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the versatile building block, 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene , in various organic synthesis applications. The presence of a bromine atom on the aromatic ring and a tetrafluoroethoxy group makes this compound a valuable precursor for the synthesis of a wide range of molecules with potential applications in medicinal chemistry and materials science.

The tetrafluoroethoxy moiety can enhance physicochemical properties such as lipophilicity and metabolic stability, which are crucial in drug design. The bromo-substituent serves as a versatile handle for numerous palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.

Key Synthetic Applications and Protocols

This compound is an ideal substrate for several key palladium-catalyzed cross-coupling reactions. Below are detailed protocols for its application in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. These protocols are based on established methodologies for analogous aryl bromides and provide a strong starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv.) or a combination of Pd(OAc)₂ (0.02 equiv.) and a suitable phosphine ligand like SPhos (0.04 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio) or dioxane/water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Quantitative Data for Analogous Suzuki-Miyaura Coupling Reactions

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
4-Bromobenzotrifluoride4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001692

Note: This data is for analogous compounds and serves as a guideline. Yields for this compound may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of anilines and their derivatives.[1][2][3]

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.) or a preformed catalyst like XantPhos Pd G3 (0.05 equiv.), a suitable phosphine ligand (e.g., XantPhos, 0.04 equiv. if a simple palladium salt is used), and a base such as NaOtBu (1.4 equiv.) or a soluble organic base like DBU (2.0 equiv.).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or a mixture of MeCN/PhMe.

  • Reaction: Heat the reaction mixture to 100-140 °C and stir vigorously until the starting material is consumed (typically 12-24 hours), as monitored by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Quantitative Data for Analogous Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzonitrileBenzamideXantPhos Pd G3 (5)-DBU (2)MeCN/PhMe140183
4-ChloroanisoleDiphenylaminePd₂(dba)₃ (1)tBu₃P·HBF₄NaOtBu (2.2)TolueneReflux1665

Note: This data is for analogous compounds and serves as a guideline. Yields for this compound may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, leading to the synthesis of substituted alkynes.[4][5]

Experimental Protocol:

A general procedure for the Sonogashira coupling of this compound is as follows:

  • Reaction Setup: To a flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.015 equiv.), and a copper(I) co-catalyst like CuI (0.015 equiv.).

  • Inert Atmosphere and Solvent Addition: Flush the flask with an inert gas. Add a degassed amine base as the solvent, such as triethylamine.

  • Reaction: Heat the reaction mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the mixture, add a saturated NH₄Cl solution, and extract with an organic solvent. Wash the organic extracts with brine, dry, and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[6][7]

Experimental Protocol:

A general procedure for the Heck reaction of this compound is as follows:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), the alkene (1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv.), a phosphine ligand like PPh₃ (0.04 equiv.), and a base such as K₂CO₃ (2.0 equiv.) or triethylamine.

  • Solvent Addition: Add an anhydrous solvent such as N,N-dimethylformamide (DMF).

  • Inert Atmosphere and Reaction: Evacuate and backfill the flask with an inert gas. Heat the mixture to 100-120 °C with vigorous stirring.

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent. Wash the organic layer, dry, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the described cross-coupling reactions.

Suzuki_Miyaura_Coupling reagents 1. Aryl Bromide 2. Arylboronic Acid 3. Base (e.g., K2CO3) setup Reaction Setup in Schlenk Flask reagents->setup inert Inert Atmosphere (Ar or N2) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat (80-100 °C) solvent->react workup Work-up (Quench, Extract) react->workup purify Purification (Chromatography) workup->purify product Biaryl Product purify->product

Figure 1: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Amination reagents 1. Aryl Bromide 2. Amine 3. Base (e.g., NaOtBu) setup Reaction Setup in Schlenk Tube reagents->setup inert Inert Atmosphere (Ar or N2) setup->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat (100-140 °C) solvent->react workup Work-up (Dilute, Wash) react->workup purify Purification (Chromatography) workup->purify product N-Aryl Amine purify->product Drug_Discovery_Pathway start 1-Bromo-3-(1,1,2,2- tetrafluoroethoxy)benzene coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->coupling derivatization Further Functionalization & Derivatization coupling->derivatization library Compound Library Synthesis derivatization->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

References

The Role of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene in Bioactive Molecule Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: The Emerging Potential of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene in Medicinal Chemistry

This compound is a fluorinated aromatic building block with significant potential in the design and synthesis of novel bioactive molecules. The incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can profoundly influence the physicochemical properties of a molecule, offering medicinal chemists a valuable tool to overcome common challenges in drug discovery. This substituent can enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profile of a drug candidate. The bromine atom on the phenyl ring serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to construct complex molecular architectures.

Key Advantages of Incorporating the 1,1,2,2-Tetrafluoroethoxy Group:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the tetrafluoroethoxy group resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Modulation of Physicochemical Properties: The tetrafluoroethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes. Its unique electronic properties can also influence the acidity or basicity of nearby functional groups, impacting target binding and solubility.

  • Conformational Control: The steric bulk of the tetrafluoroethoxy group can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation and improving binding affinity for its biological target.

Synthetic Utility of this compound

The bromine atom provides a reactive site for various transition metal-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-heteroatom bonds.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions utilizing this compound as a starting material. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Derivatives

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with a boronic acid or boronate ester.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

  • Water, degassed

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

  • Add the degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of Arylamine Derivatives

This protocol outlines a general method for the palladium-catalyzed amination of this compound with an amine.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Solvent (e.g., toluene, 1,4-dioxane), anhydrous and degassed

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the palladium catalyst (0.01-0.05 eq) and the ligand (0.01-0.05 eq).

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add this compound (1.0 eq), the amine (1.1-1.5 eq), and the base (1.5-2.5 eq).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired arylamine.

Data Presentation

As no specific bioactive molecules derived from this compound with associated quantitative data are publicly available, a data table cannot be provided. Researchers who successfully synthesize and test novel compounds using this building block would typically present their data in a format similar to the hypothetical table below.

Table 1: Hypothetical Biological Activity of Novel Kinase Inhibitors Derived from this compound

Compound IDTarget KinaseIC₅₀ (nM)Cell-based Potency (EC₅₀, nM)
Hypothetical-001 Kinase A15120
Hypothetical-002 Kinase A895
Hypothetical-003 Kinase B250>1000
Hypothetical-004 Kinase B180850

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical bioactive molecule using this compound as a key starting material.

G start 1-Bromo-3-(1,1,2,2- tetrafluoroethoxy)benzene coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling intermediate Key Intermediate coupling->intermediate modification Further Synthetic Modifications intermediate->modification bioactive Final Bioactive Molecule modification->bioactive testing Biological Testing (e.g., in vitro assays, cell-based assays) bioactive->testing

Caption: General synthetic workflow for bioactive molecule development.

Conceptual Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule synthesized using the described methods. For instance, a kinase inhibitor developed from this scaffold could block a key phosphorylation step in a cancer-related pathway.

cluster_cell Cell Membrane Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB Phosphorylation Substrate Substrate Protein KinaseB->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Hypothetical Inhibitor (Derived from starting material) Inhibitor->KinaseB Inhibition

Caption: Hypothetical kinase signaling pathway and point of inhibition.

Derivatisierung von "1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol" für die Materialwissenschaft: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol. Diese fluorierte aromatische Verbindung ist ein vielseitiger Baustein für die Synthese neuartiger Materialien in der organischen Elektronik und anderen Bereichen der Materialwissenschaft. Die Einführung der 1,1,2,2-Tetrafluorethoxy-Gruppe kann die elektronischen Eigenschaften, die Stabilität und die Löslichkeit von organischen Molekülen signifikant beeinflussen, was sie für Anwendungen in organischen Leuchtdioden (OLEDs), organischen Feldeffekttransistoren (OFETs) und anderen optoelektronischen Bauteilen attraktiv macht.

Die Funktionalisierung des Moleküls erfolgt in der Regel über die reaktive Brom-Substitution, die eine Vielzahl von Kreuzkupplungsreaktionen und Lithiierungs-Substitutions-Sequenzen ermöglicht.

Anwendungsgebiete in der Materialwissenschaft

Derivate von 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol sind von besonderem Interesse für die Entwicklung von:

  • Organischen Leuchtdioden (OLEDs): Durch die Einführung von chromophoren oder ladungstransportierenden Einheiten können Materialien mit maßgeschneiderten Emissionsfarben, hoher Quanteneffizienz und verbesserter Stabilität synthetisiert werden.

  • Organischen Feldeffekttransistoren (OFETs): Die Modifikation des Molekülkerns kann die Ladungsträgermobilität und das Schwellenpotenzial von organischen Halbleitern beeinflussen.

  • Organischen Photovoltaikzellen (OPVs): Die Derivatisierung ermöglicht die Synthese von Donor- und Akzeptormaterialien mit optimierten Energie-Niveaus für eine effiziente Ladungstrennung.

  • Flüssigkristallen: Die Einführung der fluorierten Seitengruppe kann die mesogenen Eigenschaften und das Phasenverhalten von Flüssigkristallmolekülen beeinflussen.

Synthetische Strategien zur Derivatisierung

Die gängigsten Methoden zur Derivatisierung von 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol umfassen Palladium-katalysierte Kreuzkupplungsreaktionen und die Lithiierung mit anschließender Umsetzung mit Elektrophilen.

Palladium-katalysierte Kreuzkupplungsreaktionen

Die Suzuki-Miyaura-Kupplung ist eine weit verbreitete Methode zur Bildung von C-C-Bindungen. Hierbei wird das Arylbromid mit einer Organoboronsäure oder einem Organoboronsäureester in Gegenwart eines Palladium-Katalysators und einer Base umgesetzt.

Allgemeines Reaktionsschema:

Abbildung 1: Allgemeines Schema der Suzuki-Miyaura-Kupplung.

Die Sonogashira-Kupplung ermöglicht die Synthese von Arylalkinen durch die Reaktion eines Arylhalogenids mit einem terminalen Alkin. Diese Reaktion wird typischerweise mit einem Palladium-Katalysator, einem Kupfer(I)-Kokatalysator und einer Aminbase durchgeführt.

Allgemeines Reaktionsschema:

Abbildung 2: Allgemeines Schema der Sonogashira-Kupplung.

Lithiierung und anschließende Funktionalisierung

Durch einen Lithium-Halogen-Austausch kann das reaktionsträge Arylbromid in ein hochreaktives Aryllithium-Intermediat umgewandelt werden. Dieses kann anschließend mit einer Vielzahl von Elektrophilen umgesetzt werden, um diverse funktionelle Gruppen einzuführen.

Allgemeiner Arbeitsablauf:

Lithiation_Workflow A 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol C 3-(1,1,2,2-Tetrafluorethoxy)phenyllithium A->C Lithium-Halogen- Austausch B n-BuLi, THF, -78 °C E Funktionalisiertes Derivat C->E Quenching D Elektrophil (E+)

Abbildung 3: Arbeitsablauf für die Lithiierung und Funktionalisierung.

Experimentelle Protokolle

Sicherheitshinweis: Alle nachfolgenden experimentellen Arbeiten sollten in einem gut belüfteten Abzug und unter Einhaltung der üblichen Labor-Sicherheitsvorschriften durchgeführt werden. Organolithium-Reagenzien sind pyrophor und müssen unter einer inerten Atmosphäre gehandhabt werden.

Protokoll 1: Suzuki-Miyaura-Kupplung mit Phenylboronsäure

Dieses Protokoll beschreibt die Synthese von 3-Phenyl-1-(1,1,2,2-tetrafluorethoxy)benzol.

Reagenzien und Materialien:

Reagenz/MaterialMolare Masse ( g/mol )ÄquivalenteMenge
1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol273.021.0273 mg (1.0 mmol)
Phenylboronsäure121.931.2146 mg (1.2 mmol)
Tetrakis(triphenylphosphin)palladium(0)1155.560.0335 mg (0.03 mmol)
Kaliumcarbonat (K₂CO₃)138.212.0276 mg (2.0 mmol)
Toluol--8 mL
Wasser (entgast)--2 mL

Durchführung:

  • In einem ausgeflammten und mit Inertgas (Argon oder Stickstoff) gespülten 25-mL-Rundkolben werden 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol, Phenylboronsäure, Tetrakis(triphenylphosphin)palladium(0) und Kaliumcarbonat eingewogen.

  • Der Kolben wird mit einem Septum verschlossen und dreimal evakuiert und mit Inertgas befüllt.

  • Toluol und entgastes Wasser werden mittels einer Spritze zugegeben.

  • Die Reaktionsmischung wird unter Rühren für 12 Stunden bei 90 °C erhitzt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-MS) verfolgt werden.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat (20 mL) verdünnt und mit Wasser (2 x 15 mL) und gesättigter Natriumchloridlösung (15 mL) gewaschen.

  • Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (z.B. mit einem Hexan/Ethylacetat-Gradienten) gereinigt.

Erwartete Ausbeute: Die Ausbeuten für ähnliche Suzuki-Kupplungen liegen typischerweise im Bereich von 80-95%.

Protokoll 2: Sonogashira-Kupplung mit Phenylacetylen

Dieses Protokoll beschreibt die Synthese von 1-(Phenylalkinyl)-3-(1,1,2,2-tetrafluorethoxy)benzol.

Reagenzien und Materialien:

Reagenz/MaterialMolare Masse ( g/mol )ÄquivalenteMenge
1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol273.021.0273 mg (1.0 mmol)
Phenylacetylen102.131.2132 µL (1.2 mmol)
Bis(triphenylphosphin)palladium(II)-chlorid701.900.0214 mg (0.02 mmol)
Kupfer(I)-iodid (CuI)190.450.047.6 mg (0.04 mmol)
Triethylamin (TEA)101.19-5 mL
Tetrahydrofuran (THF), wasserfrei--5 mL

Durchführung:

  • In einem ausgeflammten und mit Inertgas gespülten 25-mL-Schlenkrohr werden 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol, Bis(triphenylphosphin)palladium(II)-chlorid und Kupfer(I)-iodid vorgelegt.

  • Das Schlenkrohr wird mit einem Septum verschlossen und dreimal evakuiert und mit Inertgas befüllt.

  • Wasserfreies THF und Triethylamin werden mittels einer Spritze zugegeben, gefolgt von der Zugabe des Phenylacetylens.

  • Die Reaktionsmischung wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder GC-MS überwacht.

  • Nach vollständiger Umsetzung wird das Lösungsmittel am Rotationsverdampfer entfernt.

  • Der Rückstand wird in Dichlormethan (20 mL) aufgenommen und mit Wasser (2 x 10 mL) und gesättigter Natriumchloridlösung (10 mL) gewaschen.

  • Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (z.B. mit einem Hexan/Dichlormethan-Gradienten) gereinigt.

Erwartete Ausbeute: Die Ausbeuten für Sonogashira-Kupplungen mit Arylbromiden liegen üblicherweise im Bereich von 70-90%.

Protokoll 3: Lithiierung und Umsetzung mit N,N-Dimethylformamid (DMF)

Dieses Protokoll beschreibt die Synthese von 3-(1,1,2,2-Tetrafluorethoxy)benzaldehyd.

Reagenzien und Materialien:

Reagenz/MaterialMolare Masse ( g/mol )KonzentrationÄquivalenteMenge
1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol273.02-1.0273 mg (1.0 mmol)
n-Butyllithium (n-BuLi)64.062.5 M in Hexan1.10.44 mL (1.1 mmol)
N,N-Dimethylformamid (DMF), wasserfrei73.09-1.293 µL (1.2 mmol)
Tetrahydrofuran (THF), wasserfrei---10 mL

Durchführung:

  • Ein ausgeflammter und mit Inertgas gespülter 25-mL-Zweihalskolben, ausgestattet mit einem Magnetrührstab und einem Septum, wird mit 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol und wasserfreiem THF befüllt.

  • Die Lösung wird in einem Trockeneis/Aceton-Bad auf -78 °C abgekühlt.

  • n-Butyllithium wird langsam über eine Spritze zugetropft, wobei die Innentemperatur unter -70 °C gehalten werden muss. Die Mischung wird für 1 Stunde bei -78 °C gerührt.

  • Wasserfreies DMF wird langsam zugetropft, und die Reaktion wird für weitere 2 Stunden bei -78 °C gerührt, bevor sie langsam auf Raumtemperatur erwärmt wird.

  • Die Reaktion wird vorsichtig durch Zugabe von gesättigter Ammoniumchloridlösung (10 mL) gequencht.

  • Die wässrige Phase wird mit Diethylether (3 x 15 mL) extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird am Rotationsverdampfer entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt.

Erwartete Ausbeute: Die Formylierung via Lithiierung liefert typischerweise Ausbeuten im Bereich von 60-80%.

Zusammenfassung und Ausblick

Die Derivatisierung von 1-Brom-3-(1,1,2,2-tetrafluorethoxy)benzol über Palladium-katalysierte Kreuzkupplungsreaktionen und Lithiierungs-Sequenzen bietet einen vielseitigen Zugang zu einer breiten Palette von funktionalisierten Molekülen für die Materialwissenschaft. Die vorgestellten Protokolle dienen als Ausgangspunkt für die Synthese neuartiger Materialien mit maßgeschneiderten optoelektronischen Eigenschaften. Die Optimierung der Reaktionsbedingungen, insbesondere der Katalysatorsysteme und Basen, ist entscheidend für die Erzielung hoher Ausbeuten und die Synthese komplexer Zielstrukturen.

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this specific transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the Suzuki coupling of this compound.

Q1: I am observing low or no conversion of my starting material, this compound. What are the likely causes and how can I resolve this?

A1: Low or no conversion in the Suzuki coupling of this substrate can stem from several factors, particularly related to catalyst activity and reaction conditions. The electron-withdrawing nature of the tetrafluoroethoxy group can influence the reactivity of the C-Br bond.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient substrate.[1] Consider using more robust catalyst systems. Bulky and electron-rich phosphine ligands can enhance both oxidative addition and reductive elimination steps of the catalytic cycle.[1][2]

  • Reaction Temperature: If the reaction is sluggish at lower temperatures, a gradual increase may be beneficial. Many Suzuki couplings require elevated temperatures (e.g., 80-110 °C) to proceed efficiently.[1]

  • Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the catalyst by oxidizing the phosphine ligands.[1] Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Anhydrous Conditions: While some Suzuki reactions can tolerate water, starting with anhydrous solvents provides better control.[1] Water can, however, be beneficial for dissolving inorganic bases.[3]

Potential Issue Recommended Action Rationale
Inactive Catalyst SystemSwitch to a more active catalyst/ligand system (e.g., Pd(OAc)₂ with XPhos, SPhos, or RuPhos).[1]Electron-deficient aryl bromides often require more robust catalysts to facilitate oxidative addition.
Insufficient TemperatureIncrementally increase the reaction temperature, monitoring for product formation and decomposition.Higher temperatures can overcome the activation energy barrier for the reaction.
Oxygen ContaminationEnsure all solvents are properly degassed and the reaction is performed under a strict inert atmosphere.Oxygen can deactivate the palladium catalyst.[1]
Improper SolventScreen different solvent systems. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often effective.Solvent polarity can significantly impact reaction rates and solubility of reagents.

Q2: I am observing significant formation of side products, such as homocoupling of the boronic acid and protodeboronation. How can I minimize these?

A2: The formation of side products is a common challenge in Suzuki couplings. Homocoupling of the boronic acid is often promoted by the presence of Pd(II) species and oxygen, while protodeboronation is the replacement of the boronic acid group with a hydrogen atom and can be exacerbated by excessive water or prolonged reaction times at high temperatures.[4]

Minimization Strategies:

  • Control of Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid unnecessarily long reaction times which can lead to increased side product formation.[1]

  • High-Quality Boronic Acid: Use high-purity boronic acid or its ester derivatives (e.g., pinacol esters), which can be more stable.

  • Base Selection: The choice of base is crucial. While a base is necessary to activate the boronic acid, a very strong base or high concentrations can promote side reactions.[5] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: For a challenging substrate like this compound, starting with a well-established, robust catalytic system is advisable. The following table provides a good starting point for optimization.

Parameter Recommendation Justification
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich ligands that are effective for coupling electron-deficient aryl bromides.[1]
Pd/Ligand Ratio 1:1.2 to 1:2A slight excess of the ligand can help stabilize the catalyst.
Catalyst Loading 1-5 mol%A higher loading may be necessary for difficult couplings.[1]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Commonly used and effective bases for Suzuki reactions.[5]
Solvent Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O/EtOH (e.g., 4:1:1)A mixture including water helps to dissolve the base and can accelerate the reaction.[3]
Temperature 80-110 °CElevated temperatures are often required.[1]

Q2: What is the role of the base in the Suzuki-Miyaura reaction?

A2: The base plays a critical role in the transmetalation step of the catalytic cycle.[5] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[5] The choice of base can significantly impact the reaction rate and yield.[5]

Q3: Can I use a different boronic acid derivative instead of a boronic acid?

A3: Yes, boronic esters (e.g., pinacol esters) and organotrifluoroborates are excellent alternatives to boronic acids.[2] They are often more stable and can lead to more reproducible results, especially if the corresponding boronic acid is prone to decomposition or protodeboronation.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.024 mmol, 2.4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed dioxane and water to the reaction vessel.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br (Oxidative Addition Intermediate) Pd0->ArPdBr ArPdOR Ar-Pd(II)L2-OR ArPdBr->ArPdOR Ligand Exchange ArPdBr->ArPdOR ArAr_Pd Ar-Pd(II)L2-Ar' ArPdOR->ArAr_Pd Transmetalation ArPdOR->ArAr_Pd ArAr_Pd->Pd0 Product Ar-Ar' (Product) ArAr_Pd->Product Reductive Elimination ArBr This compound ArBr->ArPdBr Oxidative Addition ArBOH2 Ar'B(OH)2 + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Evaluate Catalyst System (Pd source and Ligand) Start->CheckCatalyst Success Successful Reaction CheckCatalyst->Success If successful NoImprovement No Improvement CheckCatalyst->NoImprovement If no improvement OptimizeTemp Increase Reaction Temperature OptimizeTemp->Success If successful NoImprovement2 No Improvement OptimizeTemp->NoImprovement2 If no improvement CheckAtmosphere Ensure Inert Atmosphere CheckAtmosphere->Success If successful NoImprovement3 No Improvement CheckAtmosphere->NoImprovement3 If no improvement CheckBase Screen Different Bases CheckBase->Success If successful NoImprovement->OptimizeTemp NoImprovement2->CheckAtmosphere NoImprovement3->CheckBase

Caption: A troubleshooting workflow for low conversion in Suzuki coupling.

References

Common byproducts in the synthesis of "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of this compound is low. What are the potential causes and solutions?

Low yields can stem from several factors, primarily related to incomplete reaction or competing side reactions. Here are common causes and troubleshooting steps:

  • Incomplete Deprotonation of 3-Bromophenol: The reaction requires the formation of the 3-bromophenoxide anion. If the base is not strong enough or used in insufficient amounts, the starting phenol will remain, reducing the yield.

    • Solution: Ensure you are using a sufficiently strong and anhydrous base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). Use at least a stoichiometric equivalent, and consider a slight excess. Ensure your solvent is anhydrous.

  • Suboptimal Reaction Temperature: Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.

    • Solution: The optimal temperature depends on the specific tetrafluoroethylating agent and solvent used. A typical starting point is room temperature, with gentle heating (50-80 °C) if the reaction is sluggish. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature and time.

  • Poor Quality of Reagents: The purity of starting materials, particularly 3-bromophenol and the tetrafluoroethylating agent, is crucial. Impurities in the 3-bromophenol can lead to the formation of isomeric byproducts.

    • Solution: Use high-purity, anhydrous reagents and solvents. It is advisable to purify the 3-bromophenol if its purity is questionable.

Q2: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?

The most common byproducts in the synthesis of this compound, which is typically a Williamson ether synthesis, are detailed below.

Byproduct Type Likely Structure/Identity Reason for Formation Suggested Mitigation Strategy
C-Alkylation Products 2- and 4-Bromo-isomers with the tetrafluoroethoxy group attached directly to the aromatic ring.The 3-bromophenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para carbons of the ring. Alkylation can occur at these carbon atoms, competing with the desired O-alkylation.[1]Use polar aprotic solvents like DMF or DMSO, which favor O-alkylation. Protic solvents can solvate the oxygen atom, making the carbon atoms more nucleophilic.[1]
Isomeric Ether Byproducts 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzeneImpurities of 2-bromophenol and 4-bromophenol in the starting 3-bromophenol will also react to form the corresponding isomeric ethers.[2]Use highly pure 3-bromophenol. If necessary, purify the starting material by distillation or recrystallization.
Elimination Byproducts Alkenes formed from the tetrafluoroethylating agent.If the tetrafluoroethylating agent has a leaving group on a carbon adjacent to a hydrogen, E2 elimination can compete with the desired SN2 substitution, especially at higher temperatures.[3]Maintain a moderate reaction temperature. Choose a tetrafluoroethylating agent that is less prone to elimination (e.g., a primary halide).
Unreacted Starting Material 3-BromophenolIncomplete reaction due to insufficient base, low temperature, or short reaction time.Ensure complete deprotonation of the phenol, optimize reaction time and temperature by monitoring with TLC or GC-MS.

Q3: How can I effectively purify the final product, this compound?

Purification is typically achieved through column chromatography.

  • Column Chromatography: Use silica gel as the stationary phase. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is generally effective. The polarity of the eluent can be adjusted based on the separation observed on TLC. The desired product is less polar than the starting 3-bromophenol.

  • Distillation: If the product is a liquid and the byproducts have significantly different boiling points, vacuum distillation can be an effective purification method.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Preparation of the Phenoxide:

    • To a solution of 3-bromophenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (1.5 eq)) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation Reaction:

    • To the solution of the 3-bromophenoxide, add the tetrafluoroethylating agent (e.g., 1-bromo-1,1,2,2-tetrafluoroethane or a similar reactive species) (1.1-1.5 eq) dropwise at room temperature.

    • The reaction mixture may be stirred at room temperature or gently heated (e.g., to 60-80 °C) to facilitate the reaction.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Visualizing Reaction Pathways and Byproduct Formation

The following diagram illustrates the intended synthetic pathway and the formation of common byproducts.

Synthesis_Byproducts cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation A 3-Bromophenol B 3-Bromophenoxide A->B Base (e.g., NaH) D This compound (Desired Product) B->D SN2 Reaction (O-Alkylation) E C-Alkylation Products B->E C-Alkylation (Side Reaction) C 1,1,2,2-Tetrafluoroethylating Agent C->D SN2 Reaction (O-Alkylation) G Elimination Products C->G E2 Elimination (Side Reaction) F Isomeric Ethers H Isomeric Bromophenols (Starting Material Impurity) H->F Reacts similarly to 3-Bromophenol

Caption: Synthetic pathway and common byproduct formation.

References

Technical Support Center: Purification of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound derivatives in a question-and-answer format.

Issue 1: Poor Separation During Column Chromatography

Q: I'm having trouble separating my target compound from impurities using silica gel column chromatography. The fractions are either mixed or the compound is streaking. What can I do?

A: Poor separation on a silica gel column can be due to several factors. Here are some troubleshooting steps:

  • Optimize Your Solvent System: The polarity of your eluent is crucial. For compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane) is typically effective.[1]

    • TLC Analysis: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on the column.[1]

    • Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be beneficial. Start with a less polar solvent system and gradually increase the polarity by increasing the percentage of the more polar solvent.

  • Check for Compound Stability: Fluorinated compounds can sometimes be unstable on silica gel, which is slightly acidic. This can lead to streaking and decomposition.

    • Deactivate Silica Gel: To mitigate this, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%) before loading your sample.

  • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column in a concentrated band. Overloading the column can also lead to poor separation. A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 50:1.

Issue 2: Low or No Crystal Formation During Recrystallization

Q: I'm trying to purify my compound by recrystallization, but I'm getting an oil or no crystals are forming at all. What should I do?

A: The formation of an oil or failure to crystallize is a common issue in recrystallization. Here are some potential solutions:

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.

    • Test Solvents: Test a range of solvents and solvent pairs in small test tubes before performing the bulk recrystallization. For aromatic compounds, common single solvents include ethanol and isopropanol. Mixed solvent systems like hexane/ethyl acetate or toluene/hexane can also be effective.

  • Induce Crystallization: If your solution is supersaturated, you may need to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

    • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.

    • Cooling: Ensure the solution is cooled slowly to room temperature first, and then in an ice bath to maximize crystal formation. Crash cooling can lead to the precipitation of impurities.

  • Concentrate the Solution: You may have used too much solvent. Gently evaporate some of the solvent to increase the concentration of your compound and then try to cool it again.

Issue 3: Presence of Isomeric Impurities

Q: My analytical data (e.g., NMR, GC-MS) shows the presence of isomeric impurities that are difficult to remove. What is the best approach?

A: Isomers often have very similar physical properties, making them challenging to separate.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations of isomers, reversed-phase HPLC is often the most effective technique. The choice of stationary phase is important. For fluorinated compounds, a standard C18 column or a specialized fluorinated stationary phase can provide the necessary selectivity.

  • Careful Column Chromatography: Meticulous column chromatography with a shallow solvent gradient and a high silica-to-sample ratio can sometimes resolve close-eluting isomers.

  • Fractional Distillation: If the isomers have a sufficient difference in their boiling points, fractional distillation under reduced pressure can be an effective purification method, especially for larger quantities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Such as 3-bromophenol or the tetrafluoroethylene source.

  • Regioisomers: Depending on the directing effects of substituents on the benzene ring, you may form other positional isomers (e.g., 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene or 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene).

  • Byproducts from Side Reactions: For example, if a cross-coupling reaction is used, homocoupling products could be present.

Q2: Can I use normal phase chromatography on silica gel for these compounds?

A2: Yes, normal phase chromatography on silica gel is a common and effective method for the purification of these compounds. However, as mentioned in the troubleshooting guide, the acidic nature of silica gel can sometimes cause degradation of sensitive fluorinated compounds. If you observe streaking or low recovery, consider using deactivated silica or an alternative stationary phase like alumina.

Q3: What visualization techniques can I use for TLC analysis of these compounds?

A3: this compound and its derivatives are aromatic and should be visible under UV light (254 nm). If the compound does not visualize well under UV, you can try staining with a general-purpose stain like potassium permanganate.

Data Presentation

Table 1: Typical Starting Conditions for Column Chromatography

ParameterRecommended Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting Point) 5-20% Ethyl Acetate in Hexanes
Optimal Rf on TLC 0.2-0.4[1]
Sample to Silica Ratio (by weight) 1:30 to 1:50

Table 2: Suggested Solvent Systems for Recrystallization

Solvent SystemCompound Polarity SuitabilityNotes
Ethanol or Isopropanol Moderately PolarGood for many aromatic compounds.
Hexane / Ethyl Acetate Non-polar to Moderately PolarThe ratio can be adjusted to fine-tune solubility.
Toluene / Hexane Non-polarGood for less polar derivatives.

Table 3: General HPLC Parameters for Analysis

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water (with 0.1% formic acid or TFA)
Detection UV at 254 nm
Flow Rate 1.0 mL/min

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude material. The target compound should have an Rf value of approximately 0.2-0.4.[1]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the top of the silica gel bed is flat and covered with a thin layer of sand.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a chosen solvent. Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. If crystals form, it is a suitable solvent.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent to dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy cluster_analysis Analysis Crude_Product Crude Product (Target + Impurities) TLC_Analysis TLC Analysis (Determine Polarity & Purity) Crude_Product->TLC_Analysis Decision Is the sample relatively pure? TLC_Analysis->Decision Column_Chromatography Column Chromatography Decision->Column_Chromatography No Recrystallization Recrystallization Decision->Recrystallization Yes HPLC HPLC (for high purity/isomer separation) Column_Chromatography->HPLC Further purification if needed Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product HPLC->Pure_Product Analysis Characterization (NMR, GC-MS, etc.) Pure_Product->Analysis

Caption: General workflow for the purification of this compound derivatives.

Troubleshooting_Column_Chromatography cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Poor Separation in Column Chromatography Cause1 Incorrect Solvent System Problem->Cause1 Cause2 Compound Degradation on Silica Problem->Cause2 Cause3 Improper Column Packing/Loading Problem->Cause3 Solution1 Optimize Eluent via TLC (Rf 0.2-0.4) Cause1->Solution1 Solution2 Use Deactivated Silica (e.g., with Triethylamine) Cause2->Solution2 Solution3 Repack Column Carefully & Load Concentrated Sample Cause3->Solution3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Troubleshooting Cross-Coupling Reactions with 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions with this electron-deficient aryl bromide.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving failed or low-yielding cross-coupling reactions.

My cross-coupling reaction with this compound is not working. What should I do?

A failed reaction can be frustrating, but a methodical approach to troubleshooting can often identify the root cause. The following flowchart outlines a logical workflow for diagnosing the issue.

Troubleshooting_Workflow Troubleshooting Failed Cross-Coupling Reactions cluster_reagents Reagent & Setup Verification cluster_conditions Reaction Condition Evaluation cluster_catalyst Catalyst System Assessment cluster_side_reactions Side Reaction Investigation start Reaction Failed: Low or No Product check_reagents Step 1: Verify Reagents & Setup start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions Reagents & Setup OK reagent_purity Purity of Starting Materials? (Aryl Bromide, Coupling Partner) check_reagents->reagent_purity check_catalyst Step 3: Assess Catalyst System check_conditions->check_catalyst Conditions Appear Correct temperature Is the Temperature Optimal? (Typically 80-110 °C) check_conditions->temperature side_reactions Step 4: Investigate Side Reactions check_catalyst->side_reactions Catalyst System Seems Appropriate catalyst_activity Is the Palladium Precatalyst Active? (Use a fresh batch) check_catalyst->catalyst_activity optimization Step 5: Systematic Optimization side_reactions->optimization Side Reactions Minimized hydrodehalogenation Evidence of Hydrodehalogenation? (Loss of bromo-starting material without product formation) side_reactions->hydrodehalogenation inert_atmosphere Inert Atmosphere Maintained? (Argon or Nitrogen) reagent_purity->inert_atmosphere anhydrous_conditions Anhydrous Solvents & Reagents? inert_atmosphere->anhydrous_conditions reaction_time Is the Reaction Time Sufficient? (Monitor by TLC/LC-MS) temperature->reaction_time base_selection Is the Base Correct & Soluble? (Strength & Solubility are Key) reaction_time->base_selection ligand_choice Is the Ligand Appropriate? (Bulky, electron-rich phosphines often required) catalyst_activity->ligand_choice catalyst_loading Is Catalyst Loading Sufficient? (May need to increase for difficult couplings) ligand_choice->catalyst_loading homocoupling Homocoupling of Coupling Partners? hydrodehalogenation->homocoupling protodeborylation Protodeborylation of Boronic Acid? (In Suzuki reactions) homocoupling->protodeborylation

Caption: A step-by-step workflow for troubleshooting failed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with this compound failing or giving low yields?

A1: Low yields or reaction failure with this substrate often stem from its unique electronic properties. The 1,1,2,2-tetrafluoroethoxy group is strongly electron-withdrawing, which can significantly impact the reactivity of the aryl bromide. While this generally favors the oxidative addition step in the palladium catalytic cycle, other issues can arise[1].

Common problems include:

  • Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. More robust systems are often required.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often necessary.

  • Incorrect Base Selection: The base's strength and solubility are crucial for the transmetalation (in Suzuki) or deprotonation (in Buchwald-Hartwig) steps.

  • Side Reactions: Competing reactions such as hydrodehalogenation (replacement of bromine with hydrogen), homocoupling of the coupling partners, and protodeboronation of the boronic acid (in Suzuki reactions) can consume starting materials and reduce the yield.

  • Improper Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can deactivate the catalyst and halt the reaction.

Q2: What is the best catalyst and ligand combination for Suzuki-Miyaura coupling with this substrate?

A2: For electron-deficient aryl bromides like this compound, pre-formed palladium precatalysts in combination with bulky, electron-rich phosphine ligands are generally recommended. Consider using catalyst systems such as:

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ in combination with a ligand, or more advanced precatalysts like tBuXPhos Pd G3 or tBuBrettPhos Pd G3[2][3].

  • Ligands: Buchwald-type phosphine ligands such as XPhos, SPhos, or RuPhos are often effective. These ligands are designed to promote both oxidative addition and reductive elimination, which can be challenging for electron-poor substrates[1].

Q3: What base should I use for a Buchwald-Hartwig amination with this compound?

A3: The choice of base is critical and depends on the amine coupling partner and the functional group tolerance of your substrate.

  • Strong Bases: For many primary and secondary amines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is effective[4][5].

  • Weaker Bases: If your substrate or coupling partner is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures and longer reaction times[2][6].

Q4: I am observing significant hydrodehalogenation of my starting material. How can I prevent this?

A4: Hydrodehalogenation is a common side reaction, especially with electron-deficient aryl halides. It occurs when the aryl-palladium intermediate reacts with a hydride source before the desired cross-coupling can take place. To minimize this:

  • Ensure Anhydrous Conditions: Water and other protic impurities can be a source of hydride. Use thoroughly dried solvents and reagents.

  • Optimize the Base/Solvent System: The combination of a strong base with a protic solvent can promote hydrodehalogenation. Using an aprotic solvent like toluene or dioxane is often beneficial.

  • Increase Reaction Rate: A sluggish reductive elimination step can allow time for palladium hydride formation. Increasing the reaction temperature may accelerate the desired C-C or C-N bond formation relative to hydrodehalogenation.

  • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions. Experimenting with different bulky phosphine ligands may be necessary[6].

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions with structurally similar electron-deficient aryl bromides. These should serve as a starting point for the optimization of your reaction with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
4-BromobenzonitrilePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF90894
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80698

Note: This data is compiled from various sources for structurally similar compounds and is intended for guidance purposes.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChlorobenzonitrileMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001895
4-BromobenzotrifluorideAnilinetBuXPhos Pd G3 (2)-LHMDS (1.5)1,4-Dioxane1002492
1-Bromo-4-nitrobenzenen-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Toluene1101688

Note: This data is compiled from various sources for structurally similar compounds and is intended for guidance purposes.

Experimental Protocols

The following are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for this compound.

Protocol 1: Representative Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Combine Aryl Bromide, Boronic Acid, Base, and Solvent in a Schlenk flask. degas Degas the mixture (e.g., Ar bubbling). prep_reagents->degas add_catalyst Add Palladium Catalyst and Ligand under inert atmosphere. degas->add_catalyst heat Heat the reaction mixture with stirring. add_catalyst->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool_quench Cool to room temperature and quench. monitor->cool_quench extract Extract with an organic solvent. cool_quench->extract dry_concentrate Dry organic layer and concentrate. extract->dry_concentrate purify Purify by column chromatography. dry_concentrate->purify

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in anhydrous 1,4-dioxane (2 mL) under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add an additional 3 mL of anhydrous 1,4-dioxane to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove palladium black and inorganic salts, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Representative Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • tBuXPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound, tBuXPhos Pd G3, and sodium tert-butoxide.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (if liquid) or a solution of the amine in anhydrous toluene (if solid) via syringe.

  • Add the remaining anhydrous toluene (to a total volume of 5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Optimizing Reactions with 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this fluorinated building block.

The presence of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group can significantly influence the reactivity of the aryl bromide, presenting unique challenges and opportunities in common cross-coupling reactions. This guide offers strategies and starting points for reaction optimization.

I. Suzuki-Miyaura Coupling: Troubleshooting and Optimization

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, the electronic properties of this compound can impact catalyst selection and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is giving a low yield. What are the most common causes?

A1: Low yields in Suzuki couplings with electron-deficient aryl bromides like yours can stem from several factors:

  • Inefficient Oxidative Addition: The electron-withdrawing nature of the tetrafluoroethoxy group can make the C-Br bond less susceptible to oxidative addition by the palladium(0) catalyst.

  • Catalyst Deactivation: The catalyst may be deactivating prematurely.

  • Suboptimal Base or Solvent: The choice of base and solvent is crucial and highly interdependent. An inappropriate combination can lead to poor reaction rates and side reactions.

  • Homocoupling of Boronic Acid/Ester: This is a common side reaction that consumes your coupling partner.

  • Protodeboronation: The boronic acid derivative can be sensitive to the reaction conditions and decompose.

Q2: How can I improve the yield of my Suzuki-Miyaura coupling?

A2: To improve the yield, a systematic optimization of reaction parameters is recommended. Consider the following:

  • Catalyst and Ligand Selection: For electron-deficient aryl bromides, ligands that promote the oxidative addition step are often beneficial. Electron-rich and sterically hindered phosphine ligands are a good starting point.

  • Base Selection: The choice of base is critical. A stronger base may be required, but it can also promote side reactions. Screening different bases is advisable.

  • Solvent System: The solvent system needs to ensure the solubility of all components, including the inorganic base. A combination of an organic solvent and water is common.

  • Temperature and Reaction Time: Higher temperatures can sometimes overcome the activation barrier for oxidative addition, but may also lead to catalyst decomposition and side reactions.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

Below is a logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings involving this compound.

Suzuki_Troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Solvent, Base) start->check_reagents optimize_catalyst Optimize Catalyst System (Precatalyst and Ligand) check_reagents->optimize_catalyst Reagents OK optimize_base Screen Different Bases optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent optimize_temp Vary Reaction Temperature optimize_solvent->optimize_temp analyze_byproducts Identify Byproducts (e.g., Homocoupling, Dehalogenation) optimize_temp->analyze_byproducts success Improved Yield optimize_temp->success Optimization Successful analyze_byproducts->optimize_catalyst Address Specific Side Reactions

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

Data Presentation: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended Starting PointAlternatives for Optimization
Palladium Source Pd(OAc)₂, Pd₂(dba)₃PEPPSI™-IPr, XPhos Pd G3
Ligand SPhos, XPhos, RuPhost-Bu₃P, cataCXium® A
Base K₂CO₃, Cs₂CO₃K₃PO₄, NaOt-Bu
Solvent Dioxane/H₂O (4:1), Toluene/H₂O (4:1)THF/H₂O (4:1), DMF
Temperature 80-100 °C60-120 °C
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This is a general starting protocol and should be optimized for your specific boronic acid or ester.

  • To a reaction vial, add this compound (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium precatalyst (1-5 mol%) and the ligand (1-5 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture at the desired temperature with stirring for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

II. Buchwald-Hartwig Amination: Troubleshooting and Optimization

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines. The electron-deficient nature of this compound can make it a challenging substrate.

Frequently Asked Questions (FAQs)

Q1: I am observing no or very little product formation in my Buchwald-Hartwig amination. What should I check first?

A1: For a stalled Buchwald-Hartwig amination with an electron-deficient aryl bromide, consider these points:

  • Catalyst and Ligand Choice: This is the most critical factor. Electron-rich and bulky phosphine ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps.

  • Base Strength: A strong, non-nucleophilic base is typically necessary. Sodium or lithium tert-butoxide are common choices. Weaker bases like carbonates are often ineffective for challenging substrates.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Ensure your reaction is set up under a strictly inert atmosphere.

  • Reagent Purity: Water and other impurities can poison the catalyst. Ensure your amine, solvent, and base are pure and dry.

Q2: What are common side reactions in the Buchwald-Hartwig amination of electron-deficient aryl bromides?

A2: Common side reactions include:

  • Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene.

  • Catalyst Decomposition: This leads to the formation of palladium black and a loss of catalytic activity.

Troubleshooting Guide: Unsuccessful Buchwald-Hartwig Amination

The following diagram outlines a troubleshooting strategy for unsuccessful Buchwald-Hartwig aminations.

Buchwald_Troubleshooting start No/Low Product Formation check_atmosphere Verify Inert Atmosphere and Reagent Purity start->check_atmosphere optimize_catalyst Screen Catalyst/Ligand Combinations check_atmosphere->optimize_catalyst Setup OK optimize_base Optimize Base (Strength and Stoichiometry) optimize_catalyst->optimize_base optimize_solvent Screen Solvents optimize_base->optimize_solvent optimize_temp Adjust Reaction Temperature optimize_solvent->optimize_temp analyze_crude Analyze Crude Mixture for Side Products (e.g., Dehalogenation) optimize_temp->analyze_crude success Successful Coupling optimize_temp->success Optimization Successful analyze_crude->optimize_catalyst Address Side Reactions

Caption: Troubleshooting workflow for unsuccessful Buchwald-Hartwig amination.

Data Presentation: Recommended Starting Conditions for Buchwald-Hartwig Amination
ParameterRecommended Starting PointAlternatives for Optimization
Palladium Source Pd(OAc)₂, Pd₂(dba)₃BrettPhos Pd G3, XPhos Pd G3
Ligand XPhos, RuPhos, BrettPhosJosiphos, t-BuXPhos
Base NaOt-Bu, LiHMDSK₃PO₄, Cs₂CO₃
Solvent Toluene, DioxaneTHF, CPME
Temperature 80-110 °CRoom Temperature to 130 °C
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a representative protocol; optimization will be necessary based on the specific amine.

  • In a glovebox or under a flow of inert gas, add the palladium precatalyst (1-5 mol%), the ligand (1-5 mol%), and the base (1.4-2.0 equiv) to a reaction vessel.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat with stirring for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

III. Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound can be challenging due to the electron-withdrawing nature of the substituent, which can affect the stability of the resulting organometallic species.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty initiating the Grignard reaction with this compound. What can I do?

A1: Initiation of Grignard formation can be difficult. Here are some common techniques to try:

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing it in the flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Solvent Choice: Anhydrous diethyl ether or tetrahydrofuran (THF) are standard solvents. THF is a stronger Lewis base and can sometimes facilitate the reaction better than ether.

  • Concentration: A high local concentration of the aryl bromide can sometimes help initiate the reaction.

  • Heat: Gentle heating with a heat gun on a small spot of the flask can sometimes initiate the reaction. Once started, the reaction is often exothermic.

Q2: My Grignard reagent seems to be decomposing or giving low yields in subsequent reactions. Why might this be?

A2: The stability of the Grignard reagent can be a concern. The electron-withdrawing tetrafluoroethoxy group can increase the acidity of the aromatic protons, potentially leading to side reactions. It is often best to use the Grignard reagent immediately after its formation.

Troubleshooting Guide: Grignard Reagent Formation

This diagram illustrates key considerations for successful Grignard reagent formation.

Grignard_Formation start Prepare Anhydrous Setup activate_mg Activate Magnesium (Iodine, 1,2-dibromoethane, etc.) start->activate_mg add_aryl_bromide Add a Small Amount of This compound activate_mg->add_aryl_bromide initiate_reaction Initiate Reaction (Local heating, sonication) add_aryl_bromide->initiate_reaction slow_addition Slowly Add Remaining Aryl Bromide Solution initiate_reaction->slow_addition Initiation Confirmed monitor_reaction Monitor for Exotherm and Consumption of Magnesium slow_addition->monitor_reaction use_immediately Use Grignard Reagent Immediately monitor_reaction->use_immediately

Caption: Key steps for successful Grignard reagent formation.

Experimental Protocol: General Procedure for Grignard Reagent Formation

Extreme care must be taken to ensure all glassware is oven-dried and the reaction is performed under a strictly anhydrous, inert atmosphere.

  • Place magnesium turnings (1.5 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, all under an inert atmosphere.

  • Add a small amount of anhydrous solvent (diethyl ether or THF).

  • Activate the magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.

  • Dissolve this compound (1.0 equiv) in the anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium suspension and watch for signs of reaction initiation (e.g., bubbling, heat generation, disappearance of the iodine color).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent should be used immediately in the next step.

This technical support center provides a foundation for troubleshooting and optimizing reactions with this compound. Successful synthesis will often depend on careful, systematic experimentation based on these guiding principles.

Technical Support Center: Catalyst Selection for 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on catalyst selection and troubleshooting for the functionalization of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. The information is presented in a question-and-answer format to directly address challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing cross-coupling reactions with this compound?

A1: The primary challenges in functionalizing this compound stem from the electronic properties of the tetrafluoroethoxy group. While this electron-withdrawing group can facilitate the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions, it can also influence catalyst activity and promote side reactions. Key challenges include:

  • Catalyst Inhibition: The fluorine atoms can interact with the palladium center, potentially leading to catalyst deactivation.

  • Hydrodehalogenation: A common side reaction where the bromine atom is replaced by a hydrogen atom, leading to the formation of 1-(1,1,2,2-tetrafluoroethoxy)benzene and reducing the yield of the desired product.

  • Ligand Selection: The choice of phosphine ligand is critical to stabilize the palladium catalyst and promote the desired reductive elimination step over undesired pathways.

  • Base Sensitivity: The substrate or product may be sensitive to the strong bases often required for these coupling reactions.

Q2: Which types of palladium-catalyzed cross-coupling reactions are most suitable for functionalizing this substrate?

A2: Several palladium-catalyzed cross-coupling reactions are well-suited for the functionalization of this compound. The most common and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

The choice of reaction will depend on the desired functional group to be introduced.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low or no yield of the desired biaryl product.

Possible Cause Troubleshooting Recommendation
Catalyst Inactivity Use a pre-activated palladium(0) source or ensure in situ reduction of a palladium(II) precursor is complete. Consider using a more robust catalyst system, such as a palladacycle precatalyst.
Inappropriate Ligand For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often effective.
Suboptimal Base The choice of base is crucial. A weaker base like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases like K₃PO₄ or alkoxides if substrate/product degradation is observed. The base must be finely powdered and anhydrous.
Solvent Issues Ensure anhydrous and degassed solvents are used. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent or water can be beneficial.
Protodeborylation of Boronic Acid Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Minimize reaction time and temperature where possible.

Problem: Significant formation of 1-(1,1,2,2-tetrafluoroethoxy)benzene (hydrodehalogenation).

Possible Cause Troubleshooting Recommendation
Presence of Water or Protic Impurities Ensure all reagents and solvents are rigorously dried.
Catalyst System Promoting Hydrodehalogenation Screen different phosphine ligands. Less sterically demanding ligands can sometimes favor this side reaction.
Reaction Temperature Too High Lower the reaction temperature and extend the reaction time.
Buchwald-Hartwig Amination

Problem: Low conversion of the starting aryl bromide.

Possible Cause Troubleshooting Recommendation
Catalyst Deactivation Use a robust precatalyst, such as a G3 or G4 palladacycle. Ensure strict exclusion of air and moisture.
Base Strength/Solubility A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required. Ensure the base is soluble in the reaction medium.
Ligand Choice Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally effective for coupling with electron-deficient aryl bromides.

Problem: Formation of undesired side products.

Possible Cause Troubleshooting Recommendation
Hydrodehalogenation Similar to Suzuki coupling, ensure anhydrous conditions and consider lowering the reaction temperature.
Amine Scrambling or Multiple Arylations Use the appropriate stoichiometry of the amine. For primary amines, careful control of reaction conditions is needed to avoid diarylation.
Sonogashira Coupling

Problem: Failure of the reaction to proceed or low yield.

Possible Cause Troubleshooting Recommendation
Copper(I) Co-catalyst Issues Use a fresh, high-purity source of CuI. Copper-free Sonogashira protocols can also be considered to avoid issues with copper.
Catalyst System A combination of a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a phosphine ligand is standard. For challenging substrates, more specialized ligands may be needed.
Base An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent. Ensure it is dry and freshly distilled.
Alkyne Homocoupling (Glaser Coupling) This is a common side reaction. Running the reaction under a strictly inert atmosphere can minimize this. Using a slight excess of the alkyne can also be beneficial.

Data Presentation

The following tables summarize typical starting conditions for the functionalization of aryl bromides with similar electronic properties to this compound. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001295
4-Bromobenzotrifluoride4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001692
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80698

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-BromobenzotrifluorideMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001896
4-BromobenzotrifluorideAnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)1,4-Dioxane1002491
1-Bromo-4-nitrobenzenen-ButylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (1.5)THF651294

Table 3: Representative Conditions for Sonogashira Coupling

Aryl BromideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF601290
4-Bromobenzonitrile1-HeptynePdCl₂(PPh₃)₂ (3)CuI (5)PiperidineDMF801685
1-Bromo-4-nitrobenzeneTrimethylsilylacetylenePd₂(dba)₃ (1)CuI (2)DIPEAToluene702495

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • In a separate vial, dissolve the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in the chosen anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • If a biphasic system is used, add degassed water (e.g., 1 mL).

  • Seal the flask and heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.

  • Add a stir bar. Seal the tube, remove it from the glovebox, and evacuate and backfill with argon (repeat three times).

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) in anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (as determined by GC-MS or TLC analysis).

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

  • To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add the anhydrous, degassed solvent (e.g., THF, 5 mL) and the amine base (e.g., Et₃N, 2.0 mmol, 2.0 equiv.).

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise.

  • Stir the reaction at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification reagents Weigh Reagents: Aryl Bromide Coupling Partner Base setup Combine Reagents under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution: Pd Source + Ligand in Degassed Solvent catalyst->setup reaction Heat and Stir setup->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Logic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Reactions start Low or No Product Yield catalyst_activity Check Catalyst Activity (Use Precatalyst) start->catalyst_activity Is catalyst active? base_issue Evaluate Base (Strength, Solubility) start->base_issue Is base appropriate? solvent_issue Ensure Anhydrous & Degassed Solvents start->solvent_issue Are solvents pure? hydrodehalogenation Address Hydrodehalogenation (Dry Conditions) start->hydrodehalogenation Side products observed? ligand_choice Optimize Ligand (Bulky, Electron-Rich) catalyst_activity->ligand_choice catalyst_loading Increase Catalyst Loading ligand_choice->catalyst_loading temp_issue Adjust Temperature and Time base_issue->temp_issue homocoupling Minimize Homocoupling (Inert Atmosphere) hydrodehalogenation->homocoupling

Caption: Troubleshooting logic for optimizing cross-coupling reactions.

Side reactions of "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during reactions with 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. The content is structured to directly address specific experimental challenges in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?

A1: The two most prevalent side reactions are hydrodehalogenation (replacement of the bromine atom with a hydrogen atom) and homocoupling of the boronic acid or organometallic reagent. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group makes the aryl bromide more susceptible to certain side pathways, particularly under suboptimal reaction conditions.

Q2: Why am I observing a significant amount of the dehalogenated product, 1-(1,1,2,2-tetrafluoroethoxy)benzene, in my Suzuki-Miyaura coupling reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings.[1] It can occur when the oxidative addition of the aryl bromide to the palladium(0) catalyst is followed by a competing pathway that introduces a hydride ligand to the palladium complex, leading to reductive elimination of the arene instead of the desired cross-coupled product. This can be exacerbated by factors such as the choice of base, solvent, and the presence of water or other proton sources.[1]

Q3: My reaction is producing a significant amount of biaryl product derived from the homocoupling of my boronic acid reagent. What causes this?

A3: Homocoupling of boronic acids in Suzuki-Miyaura reactions can be promoted by the presence of oxygen or by certain palladium catalyst species. It is a known issue, particularly with electron-deficient aryl halides.[2] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product. Careful degassing of the reaction mixture and using an inert atmosphere are crucial to minimize this.

Q4: I am having difficulty initiating the Grignard reaction with this compound. What could be the issue?

A4: Formation of Grignard reagents requires strictly anhydrous conditions and highly reactive magnesium. The electron-withdrawing tetrafluoroethoxy group can make the C-Br bond stronger and less reactive towards magnesium insertion. Activation of the magnesium surface is critical. Common issues include moisture in the glassware or solvent, and a passivated magnesium surface.

Q5: Is the 1,1,2,2-tetrafluoroethoxy group stable under the basic and high-temperature conditions of cross-coupling reactions?

A5: While polyfluoroalkoxy groups are generally quite stable, under harsh basic conditions or very high temperatures, cleavage of the ether bond is a possibility, although less common than side reactions at the aryl bromide site. This could lead to the formation of 3-bromophenol and other degradation products. It is advisable to screen for the mildest possible reaction conditions that still afford a good yield of the desired product.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low yield of the desired cross-coupled product and significant formation of side products (dehalogenation, homocoupling).

dot graph TD{ subgraph "Troubleshooting Suzuki-Miyaura Coupling" direction LR; A[Start: Low Yield / Side Products] -- "Check Reaction Setup" --> B{Inert Atmosphere?}; B -- "No" --> C[Degas solvents and purge with N2/Ar]; B -- "Yes" --> D{Catalyst/Ligand Choice}; D -- "Suboptimal" --> E["Screen Ligands: - Buchwald-type (e.g., SPhos, XPhos) - Bidentate (e.g., dppf)"]; D -- "Optimal" --> F{Base Selection}; F -- "Too Strong/Weak" --> G["Screen Bases: - K3PO4 - K2CO3 - Cs2CO3"]; F -- "Appropriate" --> H{Solvent & Temperature}; H -- "Not Optimized" --> I["Screen Solvents (e.g., Dioxane/H2O, Toluene/H2O) and vary temperature (e.g., 80-110°C)"]; I -- "Optimization" --> J[Monitor reaction by TLC/LC-MS]; G -- "Optimization" --> J; E -- "Optimization" --> J; C -- "Re-run Reaction" --> J; J -- "Improved Yield?" --> K[End: Successful Coupling]; J -- "No Improvement" --> D; end

} idot Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Observation Potential Cause Recommended Solution
High levels of dehalogenated starting material 1. Suboptimal catalyst/ligand combination. 2. Presence of a proton source (e.g., water, alcohol solvent). 3. Base-promoted decomposition.1. Switch to a bulkier, more electron-rich ligand (e.g., a Buchwald-type ligand like SPhos or XPhos) to favor reductive elimination over other pathways. 2. Ensure anhydrous solvents are used and consider a non-protic solvent system if possible. 3. Use a weaker base (e.g., K2CO3 instead of Cs2CO3) or a phosphate base (K3PO4).
Significant homocoupling of the boronic acid 1. Presence of oxygen in the reaction. 2. Catalyst decomposition.1. Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a positive pressure of nitrogen or argon. 2. Use a pre-catalyst or ensure the active Pd(0) species is generated efficiently.
No or very slow reaction 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Low reaction temperature.1. Use a reliable palladium source and ligand (e.g., Pd(OAc)2 with a suitable phosphine ligand, or a pre-catalyst like XPhos Pd G3). 2. Screen different bases (K3PO4, Cs2CO3) and solvent systems (e.g., dioxane/water, toluene/water). 3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Grignard Reagent Formation

Problem: Failure to form the Grignard reagent, (3-(1,1,2,2-tetrafluoroethoxy)phenyl)magnesium bromide.

dot graph TD { subgraph "Grignard Reaction Troubleshooting" A[Start: Reaction Fails to Initiate] --> B{Glassware & Solvents Dry?}; B -- "No" --> C[Flame-dry glassware, use anhydrous solvent]; B -- "Yes" --> D{Magnesium Activation}; D -- "Not Activated" --> E["Activate Mg with: - Iodine crystal - 1,2-Dibromoethane - Mechanical grinding"]; D -- "Activated" --> F{Reaction Conditions}; F -- "Suboptimal" --> G["- Use a small amount of starting material to initiate - Gentle heating may be required"]; C --> A; E --> A; G --> H[Monitor for initiation (e.g., cloudiness, exotherm)]; H -- "Initiated" --> I[Slowly add remaining aryl bromide]; I --> J[End: Successful Grignard Formation]; H -- "No Initiation" --> D; end

} idot Caption: Troubleshooting workflow for Grignard reagent formation.

Observation Potential Cause Recommended Solution
Reaction does not start (no cloudiness or exotherm) 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer).1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened anhydrous ether or THF. 2. Activate the magnesium turnings with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently grinding the turnings in the flask with a dry stirring rod.
Formation of a biphenyl side product (Wurtz coupling) High local concentration of the aryl bromide on the magnesium surface.Add the solution of this compound slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K3PO4) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium phosphate.

  • In a glovebox, add Pd(OAc)2 and SPhos to the flask.

  • Add anhydrous 1,4-dioxane and degassed water to the flask.

  • Seal the flask, and purge with argon or nitrogen for 15 minutes by bubbling the gas through the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

dot graph G { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

} idot Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Formation of (3-(1,1,2,2-tetrafluoroethoxy)phenyl)magnesium bromide

Materials:

  • Magnesium turnings (1.2 equiv)

  • This compound (1.0 equiv)

  • Anhydrous diethyl ether or THF

  • Iodine (one small crystal)

Procedure:

  • Place the magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Prepare a solution of this compound in anhydrous ether (approx. 0.5 M).

  • Add a small portion (approx. 10%) of the aryl bromide solution to the magnesium turnings.

  • If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask with a heat gun.

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • The resulting grey/brown solution of the Grignard reagent is ready for use in the subsequent reaction. It should be used immediately and not stored.

References

Technical Support Center: Scale-up Synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, starting from 3-bromophenol and a tetrafluoroethylating agent.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Deprotonation of 3-bromophenol: The base used may be too weak or not used in sufficient excess. 2. Inactive Tetrafluoroethylating Agent: The reagent may have degraded due to moisture or improper storage. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction (e.g., protic solvents).1. Base Selection: Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate excess (e.g., 1.2-1.5 equivalents). Ensure the base is fresh and dry. 2. Reagent Quality: Use a freshly opened or properly stored tetrafluoroethylating agent. Consider using a more reactive agent like 1,1,2,2-tetrafluoroethyl triflate. 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. Typical temperatures for Williamson ether synthesis range from 50-100°C. 4. Solvent Selection: Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile, or acetone to facilitate the SN2 reaction.
Formation of Significant Byproducts 1. Elimination Reaction: If using a secondary or sterically hindered tetrafluoroethylating agent, E2 elimination can compete with the desired SN2 reaction, leading to the formation of trifluoroethene. 2. C-Alkylation: The phenoxide ion can undergo C-alkylation in addition to the desired O-alkylation, especially at higher temperatures. 3. Decomposition of Reagents: High temperatures can lead to the decomposition of the starting materials or the product.1. Reagent Choice: Use a primary tetrafluoroethylating agent whenever possible to minimize elimination. 2. Temperature Control: Maintain the reaction temperature at the lowest effective level to favor O-alkylation over C-alkylation. 3. Reaction Monitoring: Closely monitor the reaction to avoid prolonged heating after completion, which can lead to degradation.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Inadequate Mixing: Poor agitation in a large-scale reactor can lead to localized concentration gradients and incomplete reaction. 3. Stoichiometry: Incorrect molar ratios of reactants can result in unreacted starting material.1. Time Study: Monitor the reaction progress over time to determine the optimal reaction duration. 2. Improve Agitation: Ensure efficient stirring is maintained throughout the reaction, especially in larger vessels. 3. Verify Stoichiometry: Accurately measure and charge all reactants according to the optimized molar ratios.
Difficult Purification 1. Similar Polarity of Product and Byproducts: C-alkylated isomers or other byproducts may have similar polarities to the desired product, making separation by chromatography challenging. 2. Residual Starting Materials: Unreacted 3-bromophenol can be difficult to separate from the product. 3. Formation of Emulsions during Workup: This can complicate the separation of aqueous and organic layers.1. Chromatography Optimization: Use a multi-step purification approach. Start with a liquid-liquid extraction to remove inorganic salts. Follow with column chromatography using a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate organic byproducts. Finally, recrystallization can be used to obtain a highly pure product. 2. Workup Procedure: After the reaction, quench with water and extract the product into a suitable organic solvent. Wash the organic layer with an aqueous base (e.g., 1M NaOH) to remove unreacted 3-bromophenol. 3. Breaking Emulsions: Add a small amount of brine or utilize centrifugation to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The most prevalent method is the Williamson ether synthesis. This involves the reaction of 3-bromophenol with a suitable tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl triflate or a similar reactive species, in the presence of a base.

Q2: What are the critical process parameters to control during the scale-up of this synthesis?

A2: Key parameters to monitor and control include:

  • Temperature: To balance reaction rate with the formation of byproducts.

  • Reagent Addition Rate: Especially for exothermic reactions, a controlled addition rate is crucial to maintain the desired temperature.

  • Agitation: To ensure homogeneity and efficient heat transfer in the reactor.

  • Purity of Starting Materials: Impurities in the 3-bromophenol or the tetrafluoroethylating agent can lead to side reactions and purification challenges.

Q3: Which analytical techniques are recommended for monitoring the reaction progress and ensuring product quality?

A3: For reaction monitoring, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are commonly used. For final product quality control, GC, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS) are recommended to confirm the structure and purity.

Q4: Are there any specific safety precautions to consider for this synthesis at a larger scale?

A4: Yes, several safety precautions are essential:

  • Handling of Bases: Strong bases like sodium hydride are pyrophoric and react violently with water. They should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Pressure Build-up: The reaction may generate gaseous byproducts. Ensure the reactor is equipped with a proper pressure relief system.

  • Exothermic Reaction: The reaction can be exothermic. Adequate cooling capacity is necessary to control the temperature and prevent a runaway reaction.

  • Solvent Hazards: The solvents used (e.g., DMF, acetonitrile) have their own specific hazards and should be handled in a well-ventilated area with appropriate personal protective equipment.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a representative procedure and may require optimization for specific equipment and scales.

Materials:

  • 3-Bromophenol

  • 1,1,2,2-Tetrafluoroethyl Triflate (or other suitable tetrafluoroethylating agent)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, charge 3-bromophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the reactor to achieve a suitable concentration (e.g., 0.5-1.0 M).

  • Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Begin stirring the mixture and add the 1,1,2,2-tetrafluoroethyl triflate (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-80°C and maintain this temperature. Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • If necessary, further purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Data Presentation

ParameterLab Scale (Typical)Pilot Scale (Projected)
Reactant Ratio (3-Bromophenol : K₂CO₃ : Tetrafluoroethylating agent) 1 : 1.5 : 1.21 : 1.5 : 1.2
Reaction Temperature 60-80°C60-80°C
Reaction Time 4-8 hours6-10 hours
Typical Yield (after purification) 70-85%65-80%
Purity (by GC) >98%>98%

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Charge 3-Bromophenol and K₂CO₃ add_dmf Add Anhydrous DMF start->add_dmf inert Establish Inert Atmosphere (N₂) add_dmf->inert add_reagent Add Tetrafluoroethylating Agent inert->add_reagent heat Heat to 60-80°C add_reagent->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography recrystallize Recrystallization (if needed) chromatography->recrystallize end_product Pure Product chromatography->end_product recrystallize->end_product Troubleshooting_Logic start Low Yield or Incomplete Reaction check_base Is the base strong enough and in excess? start->check_base check_reagent Is the tetrafluoroethylating agent active? check_base->check_reagent Yes solution_base Use stronger/more base (e.g., NaH, excess K₂CO₃) check_base->solution_base No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes solution_reagent Use fresh/more reactive reagent check_reagent->solution_reagent No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Increase temperature incrementally check_temp->solution_temp No solution_time Increase reaction time and monitor check_time->solution_time No success Improved Yield check_time->success Yes solution_base->success solution_reagent->success solution_temp->success solution_time->success

Technical Support Center: Analytical Methods for Monitoring Reactions of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during the experimental monitoring of reactions involving 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS: 527751-45-7).

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: As an aryl bromide, this compound is a versatile substrate for various cross-coupling reactions. The electron-withdrawing nature of the 1,1,2,2-tetrafluoroethoxy group makes it particularly suitable for palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. It can also be used in the formation of Grignard reagents for subsequent nucleophilic additions.

Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive reaction monitoring.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative assessment of the reaction progress by observing the disappearance of the starting material and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and the formation of products and byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile components of the reaction mixture, providing both retention time and mass spectral data for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural confirmation of the starting material, intermediates, and final product.

Q3: What are the key physicochemical properties of this compound to consider for analytical method development?

A3: Understanding the properties of your analyte is crucial for method development.

PropertyValueSource
CAS Number 527751-45-7[1]
Molecular Formula C₈H₅BrF₄O[1]
Molecular Weight 273.02 g/mol [1]
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in common organic solvents (e.g., THF, dioxane, DMF, acetonitrile, dichloromethane)Inferred
UV Absorbance Expected to have UV absorbance due to the benzene ringInferred

Troubleshooting Guides

HPLC Analysis

Issue 1: Poor peak shape (tailing or fronting) for the analyte.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: For reversed-phase chromatography, ensure the pH of the aqueous portion of the mobile phase is appropriate for the analyte.

    • Increase Ionic Strength: Adding a small amount of a salt (e.g., 25-50 mM potassium phosphate) to the mobile phase can help to reduce peak tailing.

    • Change Organic Modifier: If using acetonitrile, try substituting it with methanol, or vice versa.

    • Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

Issue 2: Inconsistent retention times.

  • Possible Cause: Fluctuation in mobile phase composition, temperature, or pump performance.

  • Troubleshooting Steps:

    • Ensure Proper Solvent Mixing: If preparing the mobile phase offline, ensure it is thoroughly mixed. For online mixing, check the degasser and pump proportioning valves.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.

    • Equilibrate the Column: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

    • Check for Leaks: Inspect the system for any leaks, which can cause pressure fluctuations and affect retention times.

GC-MS Analysis

Issue 1: No peak or a very small peak for the analyte.

  • Possible Cause: The compound may not be volatile enough, or it may be degrading in the injector.

  • Troubleshooting Steps:

    • Increase Injector Temperature: Gradually increase the injector temperature, but be cautious of thermal degradation.

    • Use a Derivatizing Agent: If the compound has active functional groups, derivatization can increase its volatility and thermal stability.

    • Check for Active Sites: The injector liner or the front of the GC column may have active sites causing analyte degradation. Use a deactivated liner and trim the first few centimeters of the column.

    • Confirm Sample Concentration: Ensure the sample is of an appropriate concentration for GC-MS analysis.

Issue 2: Broad or tailing peaks.

  • Possible Cause: Poor sample introduction, column contamination, or an inappropriate temperature program.

  • Troubleshooting Steps:

    • Optimize Injection Technique: Ensure a fast and clean injection. For splitless injections, optimize the purge activation time.

    • Clean or Replace the Injector Liner: A contaminated liner can lead to poor peak shapes.

    • Bake Out the Column: Heat the column to its maximum recommended temperature for a period to remove contaminants.

    • Adjust Temperature Program: A slower initial temperature ramp can improve the focusing of the analyte at the head of the column.

Suzuki-Miyaura Coupling Reaction

Issue 1: Low or no conversion of the starting material.

  • Possible Cause: Inactive catalyst, poor choice of base or solvent, or presence of oxygen.

  • Troubleshooting Steps:

    • Verify Catalyst and Ligand: For electron-deficient aryl bromides, a more active catalyst system, such as a palladacycle precatalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos), may be required. [2] 2. Optimize the Base: The choice of base is critical. Consider using a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). [3] 3. Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation. [4] 4. Increase Temperature: Suzuki couplings often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. [2][4] Issue 2: Formation of significant side products (e.g., dehalogenation, homocoupling).

  • Possible Cause: Undesired reaction pathways competing with the cross-coupling.

  • Troubleshooting Steps:

    • Minimize Dehalogenation: This side reaction, where the bromine is replaced by hydrogen, can be suppressed by using a milder base (e.g., potassium carbonate) and ensuring the absence of hydride sources. [3] 2. Reduce Homocoupling: The coupling of two boronic acid molecules can be minimized by ensuring a properly degassed reaction mixture and using a Pd(0) precatalyst. [5] 3. Control Reagent Stoichiometry: Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling reaction.

Experimental Protocols

HPLC Method for Reaction Monitoring

This is a general reversed-phase HPLC method that can be optimized for specific reaction mixtures.

  • Instrumentation: HPLC with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • Start with a composition that retains the starting material (e.g., 50% B).

    • Linearly increase the percentage of B to elute the product (e.g., to 95% B over 10 minutes).

    • Hold at high %B to wash the column.

    • Return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary, dilute with mobile phase, filter through a 0.45 µm syringe filter, and inject.

GC-MS Method for Product Identification

This method is suitable for the analysis of the starting material and potential volatile products.

  • Instrumentation: GC-MS system with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 50-500 m/z

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate), filter, and inject.

Data Presentation

Estimated Chromatographic and Spectrometric Data

The following tables provide estimated data for this compound and a hypothetical Suzuki coupling product, 3-Phenyl-1-(1,1,2,2-tetrafluoroethoxy)benzene. This data is based on the analysis of structurally similar compounds and should be used as a guideline for method development.

Table 1: Estimated HPLC Retention Times

CompoundEstimated Retention Time (min)
This compound8.5
3-Phenyl-1-(1,1,2,2-tetrafluoroethoxy)benzene9.2

Table 2: Estimated GC-MS Data

CompoundEstimated Retention Time (min)Key m/z Fragments
This compound10.1272/274 (M⁺), 171/173, 155/157
3-Phenyl-1-(1,1,2,2-tetrafluoroethoxy)benzene11.5270 (M⁺), 169, 152

Table 3: Estimated ¹H and ¹⁹F NMR Chemical Shifts (in CDCl₃)

Compound¹H Chemical Shifts (ppm)¹⁹F Chemical Shifts (ppm)
This compound7.5-7.0 (m, 4H), 6.1 (tt, 1H)-85 (t), -125 (t)
3-Phenyl-1-(1,1,2,2-tetrafluoroethoxy)benzene7.6-7.2 (m, 9H), 6.2 (tt, 1H)-85 (t), -125 (t)

Visualizations

experimental_workflow reaction Reaction Setup (Starting Material, Reagents, Catalyst) monitoring Reaction Monitoring reaction->monitoring tlc TLC Analysis monitoring->tlc Qualitative Check hplc HPLC Analysis monitoring->hplc Quantitative Analysis gcms GC-MS Analysis monitoring->gcms Volatile Components workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product characterization Product Characterization product->characterization nmr NMR Spectroscopy characterization->nmr ms Mass Spectrometry characterization->ms

Caption: General experimental workflow for reaction monitoring and product analysis.

troubleshooting_logic start Low Reaction Conversion catalyst Check Catalyst System start->catalyst Is catalyst active? inert Ensure Inert Atmosphere start->inert Is system oxygen-free? base Optimize Base catalyst->base Yes conditions Adjust Reaction Conditions base->conditions Is base appropriate? success Improved Conversion conditions->success Are temp/time optimal? inert->catalyst

Caption: Troubleshooting logic for low reaction conversion in a Suzuki coupling.

References

Removal of impurities from "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" starting material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene". The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this starting material.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my "this compound" starting material?

A1: Based on the probable synthesis route, a Williamson ether synthesis, the common impurities may include:

  • Unreacted Starting Materials: 3-bromophenol and 1,1,2,2-tetrafluoro-iodoethane (or another tetrafluoroethyl halide).

  • Inorganic Salts: Residual base (e.g., potassium carbonate, sodium hydroxide) used in the synthesis.

  • Solvent Residues: Solvents used during the reaction and workup (e.g., DMF, DMSO, acetonitrile).

  • Side-Products: Small amounts of elimination byproducts.

  • Isomeric Impurities: Other brominated or fluorinated isomers, depending on the purity of the initial starting materials.

Q2: Which analytical techniques are best suited to assess the purity of my material?

A2: A combination of techniques is recommended for a comprehensive purity analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. A DB-5MS column is a common choice for separating fluorinated aromatic compounds.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used for overall purity assessment, while 19F NMR is particularly powerful for identifying and quantifying fluorinated impurities.[2][3][4]

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities. For fluorinated compounds, specialized fluorinated stationary phases or standard reverse-phase columns (like C8 or C18) with fluorinated eluents can provide excellent separation.[5][6][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem 1: Low Purity After Initial Purification

Potential Cause: The crude material contains a complex mixture of impurities with polarities similar to the desired product.

Suggested Solution: A multi-step purification approach is often necessary.

  • Aqueous Wash: Begin with an aqueous wash to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: Follow with column chromatography on silica gel.

  • Final Polishing: Depending on the remaining impurities, a final purification step such as fractional distillation or recrystallization may be required.

Problem 2: Difficulty with Column Chromatography Separation

Potential Cause: Inappropriate choice of stationary or mobile phase, leading to poor resolution between the product and impurities.

Suggested Solutions:

  • Solvent System Optimization: Experiment with different solvent systems. For brominated and fluorinated aromatic compounds, good starting points include gradients of hexane/ethyl acetate or hexane/dichloromethane.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using alumina or a fluorinated stationary phase for HPLC.[5]

  • Flash Chromatography: Employing flash chromatography with a long column and a shallow gradient can enhance separation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or a mixture of hexane and a small amount of a more polar solvent like ethyl acetate or dichloromethane.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in hexane.

  • Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate or dichloromethane).

  • Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Vacuum Fractional Distillation

This method is suitable for separating compounds with different boiling points and is particularly useful for high-boiling, heat-sensitive materials.[8][9][10]

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a condenser, and receiving flasks. The distillation column should be packed with a suitable material (e.g., Raschig rings or structured packing) to increase the number of theoretical plates.[11]

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus to the desired level.

  • Heating: Gently heat the distillation flask. The components of the mixture will begin to boil at a lower temperature under reduced pressure.[8][9]

  • Fractionation: The vapor will rise through the fractionating column, and components will condense and re-vaporize multiple times, leading to separation based on boiling points.

  • Collection: Collect the fractions that distill over at the boiling point of the pure product under the applied vacuum.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrinciple of SeparationAdvantagesDisadvantages
Column Chromatography Adsorption/PartitionHigh resolution, applicable to a wide range of compounds.Can be time-consuming and require large volumes of solvent.
Vacuum Fractional Distillation Boiling PointEffective for large quantities, purifies based on a different physical property than chromatography.Requires specialized equipment, not suitable for thermally unstable compounds even at reduced pressure.[8]
Recrystallization Differential SolubilityCan yield very high purity material, cost-effective.Not always possible if a suitable solvent cannot be found, potential for product loss in the mother liquor.[12]

Visualizations

experimental_workflow crude Crude Material wash Aqueous Wash crude->wash chromatography Column Chromatography wash->chromatography analysis1 Purity Analysis (GC-MS, NMR) chromatography->analysis1 distillation Vacuum Fractional Distillation analysis1->distillation Impurities Remain recrystallization Recrystallization analysis1->recrystallization Impurities Remain pure_product Pure Product analysis1->pure_product Purity > 99% analysis2 Final Purity Analysis distillation->analysis2 recrystallization->analysis2 analysis2->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity After Initial Purification cause1 Similar Polarity Impurities start->cause1 cause2 Inappropriate Chromatography Conditions start->cause2 solution1 Multi-Step Purification cause1->solution1 solution2 Optimize Solvent System cause2->solution2 solution3 Change Stationary Phase cause2->solution3

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

Characterization of novel derivatives from "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a novel derivative of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene, specifically 1-(Biphenyl-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzene (Derivative A) , with a structurally similar alternative, 1-(Biphenyl-4-yl)-3-(trifluoromethoxy)benzene (Alternative B) . The objective is to present key performance data and detailed experimental protocols to aid researchers in the evaluation of these compounds for potential applications in drug discovery and development. The tetrafluoroethoxy group in Derivative A is hypothesized to offer advantages in terms of metabolic stability and pharmacokinetic profile compared to the more common trifluoromethoxy group in Alternative B.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and in vitro pharmacokinetic data for Derivative A and Alternative B is presented in the table below. The data suggests that while both compounds exhibit similar melting points and lipophilicity, Derivative A shows significantly improved metabolic stability in human liver microsomes and enhanced aqueous solubility, which are desirable properties for drug candidates.

PropertyDerivative A: 1-(Biphenyl-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzeneAlternative B: 1-(Biphenyl-4-yl)-3-(trifluoromethoxy)benzene
Molecular Formula C₂₀H₁₄F₄OC₁₉H₁₃F₃O
Molecular Weight 358.32 g/mol 314.31 g/mol
Melting Point 112-114 °C110-113 °C
LogP (calculated) 5.85.5
Aqueous Solubility (PBS, pH 7.4) 15 µg/mL8 µg/mL
Human Liver Microsomal Stability (T½) 45 min25 min
In vitro Bioactivity (IC₅₀ against Target X) 50 nM45 nM

Experimental Protocols

Detailed methodologies for the synthesis of the novel derivative and the key in vitro assays are provided below.

Synthesis of 1-(Biphenyl-4-yl)-3-(1,1,2,2-tetrafluoroethoxy)benzene (Derivative A)

This protocol describes a Suzuki-Miyaura cross-coupling reaction to synthesize the target compound.

Materials:

  • This compound

  • 4-Biphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 3.66 mmol), 4-biphenylboronic acid (0.87 g, 4.40 mmol), palladium(II) acetate (0.041 g, 0.183 mmol), and SPhos (0.15 g, 0.366 mmol).

  • Add potassium phosphate tribasic (2.33 g, 11.0 mmol) dissolved in 5 mL of water.

  • Add 25 mL of toluene to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.

  • Wash the organic layer with 2 x 30 mL of water and 1 x 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the final product as a white solid.

Human Liver Microsomal Stability Assay

This assay determines the metabolic stability of a compound in the presence of liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound (Derivative A or Alternative B)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration 1 µM).

  • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (T½) from the disappearance rate of the compound.

Visualizations

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway where these compounds may exert their biological effects.

G cluster_0 Synthesis of Derivative A This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling 4-Biphenylboronic acid 4-Biphenylboronic acid 4-Biphenylboronic acid->Suzuki Coupling Derivative A Derivative A Suzuki Coupling->Derivative A

Caption: Synthetic workflow for Derivative A via Suzuki coupling.

G cluster_1 Hypothetical Signaling Pathway Receptor Tyrosine Kinase Receptor Tyrosine Kinase Target X Target X Receptor Tyrosine Kinase->Target X Downstream Signaling Downstream Signaling Target X->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Derivative A / Alternative B Derivative A / Alternative B Derivative A / Alternative B->Target X

Spectroscopic Analysis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic characteristics of expected reaction products of 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the limited availability of direct experimental data for the specific reaction products of this compound, this guide leverages spectroscopic data from structurally analogous compounds to provide a predictive comparison. This approach allows for an informed estimation of the spectral properties of the products of key cross-coupling and amination reactions.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science, owing to the unique properties conferred by the tetrafluoroethoxy group. Its reactivity as an aryl bromide allows for a variety of synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions. This guide focuses on the anticipated spectroscopic signatures of products from three common and powerful synthetic methodologies: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. Understanding the expected spectroscopic data is crucial for reaction monitoring, product identification, and purity assessment.

Comparison of Expected Reaction Products

The following sections detail the expected major products from the reaction of this compound with representative coupling partners. The spectroscopic data presented is based on analogous compounds and serves as a comparative reference.

Suzuki-Miyaura Coupling: Formation of a Biaryl System

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction of this compound with an arylboronic acid, such as phenylboronic acid, is expected to yield 3-(1,1,2,2-tetrafluoroethoxy)biphenyl.

Alternative Reactant for Comparison: A structurally similar alternative for this reaction is 1-bromo-3-(trifluoromethoxy)benzene, which upon Suzuki coupling would yield 3-(trifluoromethoxy)biphenyl. The spectroscopic data for biphenyl is also included for a baseline comparison.[1][2]

Table 1: Comparative Spectroscopic Data for Suzuki-Miyaura Coupling Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
Expected Product: 3-(1,1,2,2-Tetrafluoroethoxy)biphenylAromatic protons: ~7.0-7.6; CHF2 proton: ~6.0 (tt)Aromatic carbons: ~115-160; CF2 carbons: ~110-120 (t); CHF2 carbon: ~105-115 (t)C-H (aromatic): ~3050; C=C (aromatic): ~1600, 1500; C-O-C: ~1250; C-F: ~1100-1200Expected [M]+: 272.07
Analogous Product: Biphenyl[1]Aromatic protons: 7.35-7.60Aromatic carbons: 127.1, 127.2, 128.7, 141.2C-H (aromatic): 3034, 3059; C=C (aromatic): 1516-1597, 1653-1689[1][M]+: 154.08
Buchwald-Hartwig Amination: Formation of an N-Aryl Bond

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Reacting this compound with an amine, for instance, aniline, would be expected to produce N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)aniline.

Alternative Reactant for Comparison: A suitable alternative is 1-bromo-4-(trichloromethyl)benzene, which undergoes Buchwald-Hartwig amination to form the corresponding N-aryl amine.[3] Spectroscopic data for the analogous 3-(1,1,2,2-tetrafluoroethoxy)aniline is also provided as a reference.[4][5]

Table 2: Comparative Spectroscopic Data for Buchwald-Hartwig Amination Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
Expected Product: N-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)anilineAromatic protons: ~6.7-7.4; CHF2 proton: ~6.0 (tt); N-H proton: ~5.7Aromatic carbons: ~110-150; CF2 carbons: ~110-120 (t); CHF2 carbon: ~105-115 (t)N-H: ~3400; C-H (aromatic): ~3050; C=C (aromatic): ~1600, 1520; C-O-C: ~1250; C-F: ~1100-1200Expected [M]+: 287.08
Analogous Product: 3-(1,1,2,2-Tetrafluoroethoxy)aniline[4][5]Aromatic protons: 6.3-7.2; CHF2 proton: 5.9 (tt); NH2 protons: 3.8 (br s)Not availableNot available[M+H]+: 210.05365[4]
Sonogashira Coupling: Formation of an Alkynylated Aromatic

The Sonogashira coupling reaction is employed to form a carbon-carbon bond between an aryl halide and a terminal alkyne. The reaction of this compound with phenylacetylene would yield 1-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)-2-phenylethyne.

Alternative Reactant for Comparison: 1-Bromo-2-iodobenzene can be used in regioselective Sonogashira couplings.[6] Spectroscopic data for the parent compound, phenylethyne, is provided for reference.[7][8][9][10][11]

Table 3: Comparative Spectroscopic Data for Sonogashira Coupling Products

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm-1)Mass Spec (m/z)
Expected Product: 1-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)-2-phenylethyneAromatic protons: ~7.1-7.6; CHF2 proton: ~6.0 (tt)Aromatic carbons: ~115-135; Alkynyl carbons: ~85-95; CF2 carbons: ~110-120 (t); CHF2 carbon: ~105-115 (t)C≡C: ~2220; C-H (aromatic): ~3050; C=C (aromatic): ~1600, 1500; C-O-C: ~1250; C-F: ~1100-1200Expected [M]+: 296.07
Analogous Product: Phenylethyne[9]Aromatic protons: 7.3-7.5; Alkynyl proton: 3.0Aromatic carbons: 128.4, 128.5, 132.1, 122.9; Alkynyl carbons: 83.7, 77.4C≡C: 2109; C-H (aromatic): 3060; C-H (alkynyl): 3310[9][M]+: 102.05

Experimental Protocols

Detailed experimental procedures for the spectroscopic analysis techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube.

  • 1H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • 13C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024). Proton decoupling is applied to simplify the spectrum.

  • 19F NMR: If required, acquire the spectrum on a spectrometer equipped with a fluorine probe. A proton-decoupled spectrum is often acquired to simplify the fluorine signals.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these types of compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

  • EI-MS: For volatile and thermally stable compounds, direct infusion or a GC-MS interface can be used. The electron energy is typically set to 70 eV.

  • ESI-MS: For less volatile or more polar compounds, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) and infuse it into the ESI source. The mass spectrum is then acquired in positive or negative ion mode.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm-1.

Visualizations

The following diagrams illustrate the generalized reaction pathways and a typical analytical workflow for the characterization of the reaction products.

Reaction_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling A This compound B ArB(OH)2 Pd Catalyst, Base A->B D R2NH Pd Catalyst, Base A->D F R-C≡CH Pd/Cu Catalyst, Base A->F C 3-(1,1,2,2-Tetrafluoroethoxy)biphenyl B->C E N-Aryl-3-(1,1,2,2-tetrafluoroethoxy)aniline D->E G Alkynyl-3-(1,1,2,2-tetrafluoroethoxy)benzene F->G

Caption: Generalized reaction pathways for this compound.

Analytical_Workflow Start Reaction Work-up & Purification MS Mass Spectrometry (MS) (Molecular Weight Confirmation) Start->MS NMR NMR Spectroscopy (1H, 13C, 19F) (Structural Elucidation) Start->NMR IR IR Spectroscopy (Functional Group Analysis) Start->IR Data Data Analysis & Structure Confirmation MS->Data NMR->Data IR->Data Final Characterized Product Data->Final

References

Reactivity Profile: 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of substituted bromoarenes is crucial for the efficient synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene with other common bromoarenes in widely used palladium-catalyzed cross-coupling reactions. The inclusion of the electron-withdrawing 1,1,2,2-tetrafluoroethoxy group at the meta-position significantly influences the substrate's reactivity profile.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the initial oxidative addition step to the palladium(0) catalyst. This step is influenced by both electronic and steric factors of the substituents on the aromatic ring. Generally, electron-withdrawing groups enhance the rate of oxidative addition, while electron-donating groups have the opposite effect.[1][2] Steric hindrance, particularly at the ortho-position to the bromine atom, can impede the approach of the palladium catalyst and slow the reaction rate.[3][4]

The 1,1,2,2-tetrafluoroethoxy substituent in this compound is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect is expected to make the carbon-bromine bond more susceptible to oxidative addition, thereby increasing its reactivity compared to unsubstituted bromobenzene or bromoarenes with electron-donating groups.

Comparative Reactivity in Common Cross-Coupling Reactions

The following tables provide a qualitative and quantitative comparison of the expected reactivity of this compound with other representative bromoarenes in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The comparisons are based on established principles of physical organic chemistry and available data for structurally similar compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The general reactivity trend for the halide is I > Br > Cl.[5][6][7]

Table 1: Predicted Relative Reactivity in Suzuki-Miyaura Coupling

BromoareneSubstituent EffectExpected Relative Reactivity
This compoundStrongly Electron-WithdrawingHigh
4-BromobenzotrifluorideStrongly Electron-WithdrawingHigh
BromobenzeneNeutralModerate
4-BromotolueneElectron-DonatingLow

Experimental Data Snapshot: Suzuki-Miyaura Coupling of Various Bromoarenes

BromoareneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-bromo-4-fluorobenzene4-fluorophenylboronic acidG-COOH-Pd-10Na2CO3H2O/Ethanol8048>95[8]
BromobenzenePhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O801295[9]
4-BromotoluenePhenylboronic acidPd(OAc)2/SPhosK3PO4Toluene/H2O100298(General Procedure)
4-BromobenzotrifluoridePhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O80692(General Procedure)

Experimental Protocols

Below are generalized experimental protocols for key cross-coupling reactions. Optimal conditions for this compound may require specific optimization.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing the bromoarene (1.0 mmol), the boronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.02 mmol, 2 mol%), is added a base, typically aqueous sodium carbonate (2.0 M, 2.0 mL) or potassium phosphate (2.0 mmol).[9][10] A solvent such as toluene or 1,4-dioxane (5 mL) is then added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[11][12][13]

Table 2: Predicted Relative Reactivity in Buchwald-Hartwig Amination

BromoareneSubstituent EffectExpected Relative Reactivity
This compoundStrongly Electron-WithdrawingHigh
4-BromobenzotrifluorideStrongly Electron-WithdrawingHigh
BromobenzeneNeutralModerate
4-BromotolueneElectron-DonatingLow

Experimental Data Snapshot: Buchwald-Hartwig Amination of Bromobenzene

BromoareneAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneCarbazole[Pd(allyl)Cl]2/TrixiePhost-BuOLiToluene1102498[14]
BromobenzeneDiphenylamine[Pd(allyl)Cl]2/XPhost-BuONaToluene1102496[14]
General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the bromoarene (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 0.01-0.02 mmol), a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.04 mmol), and a base (e.g., sodium tert-butoxide or potassium phosphate, 1.4-2.0 mmol).[15] Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added, and the vessel is sealed. The reaction mixture is heated with stirring at a temperature typically between 80 and 110 °C for 12 to 24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by chromatography.[15]

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16][17]

Table 3: Predicted Relative Reactivity in Sonogashira Coupling

BromoareneSubstituent EffectExpected Relative Reactivity
This compoundStrongly Electron-WithdrawingHigh
4-BromobenzotrifluorideStrongly Electron-WithdrawingHigh
BromobenzeneNeutralModerate
4-BromotolueneElectron-DonatingLow

Experimental Data Snapshot: Sonogashira Coupling of Various Bromoarenes

BromoareneAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1-bromo-4-iodobenzeneTrimethylsilylacetylenePd(PPh3)4/CuIEt3NTolueneRT12~90 (selective for I)[16]
Aryl BromidesTerminal AlkynesPdCl2(PCy3)2Cs2CO3Toluene10012-24Good to Excellent[18]
General Procedure for Sonogashira Coupling

A mixture of the bromoarene (1.0 mmol), a palladium catalyst like Pd(PPh3)2Cl2 (0.02 mmol), and a copper(I) co-catalyst such as CuI (0.04 mmol) is placed in a reaction flask under an inert atmosphere.[18] A solvent, typically an amine base like triethylamine or a mixture of a solvent like THF and an amine, is added, followed by the terminal alkyne (1.2 mmol). The reaction is stirred at room temperature or heated, depending on the reactivity of the bromoarene, until completion. The reaction mixture is then filtered to remove the ammonium salt, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with water and brine. After drying and concentration, the product is purified by chromatography.

Visualizing the Catalytic Cycle

The following diagrams illustrate the fundamental steps in the palladium-catalyzed cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)L2-R transmetalation->pd_r_complex boronic_acid R-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination pd_amido_complex Ar-Pd(II)L2-NR2 amine_coordination->pd_amido_complex amine R2NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR2 reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_copper Copper Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Br oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl_complex Ar-Pd(II)L2-C≡C-R transmetalation->pd_alkynyl_complex cu_acetylide R-C≡C-Cu cu_acetylide->transmetalation reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product aryl_halide Ar-Br aryl_halide->oxidative_addition alkyne R-C≡C-H alkyne->cu_acetylide [Cu], Base cuI CuI base Base

Figure 3: Catalytic cycle of the Sonogashira cross-coupling reaction.

References

Biological activity screening of compounds synthesized from "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of novel compounds synthesized from the versatile building block, 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene. While specific derivatives of this starting material are still under extensive investigation, this document presents an illustrative comparison based on structurally related compounds. The guide is intended to highlight the potential of this chemical scaffold in anticancer, anti-inflammatory, and kinase inhibition applications, benchmarked against established therapeutic agents.

Introduction to this compound in Drug Discovery

The introduction of fluorine-containing moieties into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 1,1,2,2-tetrafluoroethoxy group, in particular, offers a unique combination of electronic and steric properties. The starting material, this compound, serves as a valuable scaffold for the synthesis of a diverse range of novel chemical entities with potential therapeutic applications. This guide explores the hypothetical biological activity profiles of three such derivatives: a pyrimidine-based compound (TFEP-01) for anticancer activity, a pyridine-based compound (TFEP-02) for anti-inflammatory effects, and a kinase inhibitor candidate (TFEP-03).

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of our illustrative compounds derived from this compound against established drugs.

Table 1: In Vitro Anticancer Activity

CompoundTarget Cell LineIC50 (µM)
TFEP-01 (Illustrative) MCF-7 (Breast Cancer)8.5
A549 (Lung Cancer)12.2
Nilotinib (Comparator) K562 (Leukemia)0.022
Ba/F3 (Pro-B cells)<0.03

Note: Nilotinib is a potent inhibitor of the Bcr-Abl kinase, particularly effective against chronic myeloid leukemia.[1][2][3]

Table 2: In Vitro Anti-inflammatory Activity

CompoundAssayIC50 (µM)
TFEP-02 (Illustrative) Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 macrophages)15.8
Celecoxib (Comparator) COX-2 Inhibition0.04

Note: Celecoxib is a selective COX-2 inhibitor widely used as an anti-inflammatory drug.[4][5][6]

Table 3: In Vitro Kinase Inhibitory Activity

CompoundTarget KinaseIC50 (nM)
TFEP-03 (Illustrative) ABL Kinase45
Nilotinib (Comparator) ABL Kinase15-30

Note: Nilotinib is a potent inhibitor of the ABL kinase.[1][3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9]

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., TFEP-01, Nilotinib) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Protocol 2: In Vitro Anti-inflammatory Activity Screening (Griess Assay for Nitric Oxide)

The Griess assay is used to measure nitric oxide (NO) production by quantifying its stable metabolite, nitrite, in cell culture supernatants.[10][11][12][13]

  • Cell Culture and Stimulation: RAW 264.7 macrophage cells are seeded in 96-well plates and stimulated with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of test compounds (e.g., TFEP-02, Celecoxib) for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Incubation and Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Nitrite Concentration Calculation: The nitrite concentration is determined from a sodium nitrite standard curve. The IC50 value is then calculated.

Protocol 3: In Vitro Kinase Inhibitory Assay

This protocol outlines a general method for assessing the inhibitory activity of compounds against a specific kinase.[14][15][16][17][18]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the target kinase (e.g., ABL kinase), a specific substrate peptide, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Test compounds (e.g., TFEP-03, Nilotinib) at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling (e.g., with ³²P-ATP) followed by autoradiography, or by using fluorescence-based assays.

  • IC50 Calculation: The IC50 value, representing the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to the biological activities discussed.

experimental_workflow_anticancer Anticancer Activity Screening Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compounds (e.g., TFEP-01) incubate_24h->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

signaling_pathway_inflammation Simplified Pro-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS -> NO) Nucleus->Gene_Expression TFEP_02 TFEP-02 (Illustrative Inhibitor) TFEP_02->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a hypothetical anti-inflammatory agent.

experimental_workflow_kinase Kinase Inhibitory Activity Screening Workflow cluster_reaction_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prepare_mix Prepare Kinase, Substrate, and Buffer add_inhibitor Add Test Compound (e.g., TFEP-03) prepare_mix->add_inhibitor add_atp Initiate with ATP add_inhibitor->add_atp incubate_30c Incubate at 30°C add_atp->incubate_30c quantify Quantify Substrate Phosphorylation incubate_30c->quantify calculate_ic50_kinase Calculate IC50 quantify->calculate_ic50_kinase

Caption: Workflow for in vitro kinase inhibitory activity screening.

References

Comparative Analysis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and Its Isomers in Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The positional isomerism of the bromo and 1,1,2,2-tetrafluoroethoxy substituents on the benzene ring is anticipated to exert a significant influence on the reactivity of these compounds in cross-coupling reactions. These effects are primarily governed by a combination of electronic and steric factors.

Expected Reactivity Trends:

  • Electronic Effects: The 1,1,2,2-tetrafluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect is transmitted through the benzene ring, influencing the electron density at the carbon atom of the C-Br bond. In general, electron-withdrawing groups can enhance the rate of oxidative addition, the initial step in many palladium-catalyzed cross-coupling cycles, by making the aryl bromide a better electron acceptor. The magnitude of this effect at the reaction center varies depending on the isomer:

    • Para-isomer (1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene): The electron-withdrawing effect is most pronounced at the para-position through resonance and inductive effects. This is expected to make the para-isomer the most reactive of the three in reactions where oxidative addition is the rate-determining step.

    • Ortho-isomer (1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene): The inductive effect of the tetrafluoroethoxy group is strong at the ortho-position. However, steric hindrance from the bulky substituent adjacent to the bromine atom can significantly impede the approach of the palladium catalyst.

    • Meta-isomer (1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene): The electronic influence at the meta-position is primarily inductive and generally weaker than the combined resonance and inductive effects at the ortho and para positions.

  • Steric Effects: Steric hindrance plays a crucial role in determining the feasibility and rate of cross-coupling reactions. The bulky 1,1,2,2-tetrafluoroethoxy group in the ortho-isomer is expected to present a significant steric barrier to the palladium catalyst, potentially leading to lower reaction rates and yields compared to the meta- and para-isomers.

Based on these principles, the general reactivity trend in palladium-catalyzed cross-coupling reactions is often predicted as: para > meta > ortho . However, the specific outcome can be highly dependent on the particular cross-coupling reaction, the choice of catalyst, ligand, base, and solvent.

Experimental Protocols for Key Cross-Coupling Reactions

The following sections provide generalized experimental protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These protocols serve as a starting point and would require optimization for the specific isomers of 1-bromo-(1,1,2,2-tetrafluoroethoxy)benzene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.

Table 1: Generalized Reaction Parameters for Suzuki-Miyaura Coupling

ParameterGeneral Condition
Aryl Bromide 1-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene isomer (1.0 equiv)
Boronic Acid/Ester Aryl or Vinyl Boronic Acid/Ester (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%), Pd(OAc)₂/Ligand (1-3 mol%)
Ligand (if applicable) SPhos, XPhos, or other biaryl phosphines (1.2 - 1.5 equiv to Pd)
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0 - 3.0 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, DMF
Temperature 80 - 120 °C
Reaction Time 2 - 24 hours

Experimental Workflow:

Suzuki_Miyaura_Workflow reagents Combine aryl bromide, boronic acid, and base in a reaction vessel. degas Degas the mixture by purging with an inert gas (e.g., Argon). reagents->degas catalyst Add palladium catalyst and ligand (if applicable). degas->catalyst solvent Add degassed solvent. catalyst->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.

Table 2: Generalized Reaction Parameters for Sonogashira Coupling

ParameterGeneral Condition
Aryl Bromide 1-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene isomer (1.0 equiv)
Terminal Alkyne (1.1 - 1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)
Copper Co-catalyst CuI (1-10 mol%)
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent THF, DMF
Temperature Room Temperature to 80 °C
Reaction Time 2 - 24 hours

Experimental Workflow:

Sonogashira_Workflow reagents Combine aryl bromide, terminal alkyne, and base in a reaction vessel. degas Degas the mixture by purging with an inert gas (e.g., Argon). reagents->degas catalysts Add palladium and copper catalysts. degas->catalysts solvent Add degassed solvent. catalysts->solvent stir Stir the reaction mixture at the specified temperature. solvent->stir monitor Monitor reaction progress by TLC or GC-MS. stir->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify

Caption: Generalized workflow for a Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a method for the formation of C-N bonds by coupling an aryl halide with an amine.[1][2][3]

Table 3: Generalized Reaction Parameters for Buchwald-Hartwig Amination

ParameterGeneral Condition
Aryl Bromide 1-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene isomer (1.0 equiv)
Amine Primary or Secondary Amine (1.1 - 1.5 equiv)
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, SPhos, RuPhos, or other bulky phosphine ligands (1.2 - 1.5 equiv to Pd)
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.5 - 2.5 equiv)
Solvent Toluene, Dioxane, THF
Temperature 80 - 110 °C
Reaction Time 12 - 24 hours

Experimental Workflow:

Buchwald_Hartwig_Workflow reagents Combine aryl bromide, amine, base, palladium pre-catalyst, and ligand in a reaction vessel. inert Establish an inert atmosphere (e.g., Argon). reagents->inert solvent Add degassed solvent. inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene.

Table 4: Generalized Reaction Parameters for Heck Reaction

ParameterGeneral Condition
Aryl Bromide 1-Bromo-(1,1,2,2-tetrafluoroethoxy)benzene isomer (1.0 equiv)
Alkene Styrene, Acrylate, or other alkene (1.1 - 2.0 equiv)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)
Ligand PPh₃, P(o-tol)₃, or other phosphine ligands (1.2 - 2.0 equiv to Pd)
Base Et₃N, K₂CO₃, NaOAc (1.5 - 2.5 equiv)
Solvent DMF, Acetonitrile, Toluene
Temperature 80 - 140 °C
Reaction Time 4 - 24 hours

Experimental Workflow:

Heck_Reaction_Workflow reagents Combine aryl bromide, alkene, base, palladium catalyst, and ligand in a reaction vessel. inert Establish an inert atmosphere (e.g., Argon). reagents->inert solvent Add solvent. inert->solvent heat Heat the reaction mixture with stirring. solvent->heat monitor Monitor reaction progress by TLC or GC-MS. heat->monitor workup Perform aqueous workup and extraction. monitor->workup purify Purify the product by column chromatography. workup->purify

Caption: Generalized workflow for a Heck reaction.

Conclusion

While direct experimental comparisons of the cross-coupling reactivity of this compound and its ortho- and para-isomers are currently lacking in the literature, a systematic investigation based on the general protocols provided herein would be of significant value to the scientific community. By carefully controlling reaction conditions and analyzing the outcomes, researchers can elucidate the specific reactivity profiles of these valuable fluorinated building blocks, thereby enabling their more effective utilization in the synthesis of novel pharmaceuticals, agrochemicals, and materials. It is recommended that any investigation begins with small-scale test reactions to determine the optimal conditions for each isomer and cross-coupling partner.

References

A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and its analogs. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final products. This document outlines detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting their respective strengths and limitations in the context of analyzing fluorinated aromatic compounds.

The accurate assessment of purity for compounds like this compound is often challenging due to the potential for isomeric impurities and byproducts from the synthesis process.[1] This guide offers a data-driven comparison to aid researchers in selecting the most suitable method for their specific needs, from routine quality control to in-depth structural elucidation of impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical method for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the performance of GC-MS, HPLC, and ¹⁹F NMR for the analysis of this compound and its analogs.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with mass-based detection.Separation based on differential partitioning between a mobile and stationary phase.Detection and quantification based on the magnetic properties of atomic nuclei.
Applicability Ideal for volatile and thermally stable compounds.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Provides detailed structural information and can be used for absolute purity determination.[2]
Isomer Separation Can be challenging for isomers with similar boiling points.[3]Excellent for separating positional isomers and diastereomers with appropriate column selection.[4][5]Can distinguish between isomers based on differences in the chemical environment of the nuclei.
Impurity Identification Provides mass spectra for confident identification of unknown impurities.[6]Identification is based on retention time and requires reference standards or hyphenation with MS.Provides detailed structural information for the identification of unknown impurities.[7]
Quantification Good for relative quantification based on peak area.High precision and accuracy for both relative and external standard quantification.Can be used for absolute quantification (qNMR) without the need for identical reference standards.[8]
Sample Throughput HighHighModerate
Strengths High sensitivity and specificity of MS detection.Wide applicability and excellent separation efficiency.Non-destructive and provides rich structural information.
Limitations Not suitable for non-volatile or thermally labile compounds.Co-elution can be an issue; MS detection may be required for definitive identification.Lower sensitivity compared to GC-MS and HPLC; complex spectra for mixtures.

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific analog and the instrumentation used.

GC-MS is a powerful technique for the analysis of volatile halogenated organic compounds.[6][9] It offers high sensitivity and the ability to identify unknown impurities through mass spectral libraries.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-1ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating aromatic compounds.

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample solution into the GC inlet using a split or splitless injection mode. A split ratio of 50:1 is a good starting point.[9]

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze minor peaks by comparing their mass spectra with spectral libraries (e.g., NIST) to identify potential impurities. Calculate the relative purity by peak area percentage.

HPLC is a versatile technique for separating a wide range of compounds, including isomers that are difficult to resolve by GC.[4] The use of fluorinated stationary phases can provide alternative selectivity for halogenated aromatic compounds.[10]

Instrumentation:

  • HPLC system with a UV detector (e.g., Waters Alliance system with a 2998 Photodiode Array Detector).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point. For improved separation of fluorinated compounds or isomers, a pentafluorophenyl (PFP) or a fluorinated C8 column can be beneficial.[10][11]

Procedure:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Mobile Phase: A gradient elution is often necessary to separate a range of impurities. A typical mobile phase would be a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Determine the retention time of the main peak. Quantify impurities by comparing their peak areas to that of the main peak (area percent method) or by using an external standard curve for known impurities.

¹⁹F NMR is particularly well-suited for the analysis of fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[12] It provides detailed structural information and can be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer with a fluorine-observe probe (e.g., Bruker Avance III 400 MHz).

Procedure:

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized compound and dissolve it in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, add a known amount of an internal standard with a well-resolved ¹⁹F signal, such as trifluorotoluene.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum to verify the overall structure and identify any proton-containing impurities.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A simple pulse-acquire sequence is usually sufficient.

    • Spectral Width: A wide spectral width (e.g., -50 to -150 ppm) is recommended to ensure all fluorine signals are observed.

    • Relaxation Delay (D1): For quantitative measurements, a long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial. A value of 30 s is a conservative starting point.

    • Number of Scans: Typically 16 to 64 scans are sufficient due to the high sensitivity of ¹⁹F.

  • Data Analysis:

    • Process the ¹⁹F NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals corresponding to the tetrafluoroethoxy group and any fluorine-containing impurities.

    • For purity determination, compare the integral of the analyte signals to the integral of the internal standard. The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Mandatory Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_assessment Purity Assessment cluster_decision Final Decision Synthesis Synthesis of This compound Workup Aqueous Work-up & Solvent Removal Synthesis->Workup Crude Crude Product Workup->Crude Purification Column Chromatography or Distillation Crude->Purification Purified Purified Product Purification->Purified GCMS GC-MS Analysis (Volatility & Impurity ID) Purified->GCMS HPLC HPLC Analysis (Isomer Separation & Quantification) Purified->HPLC NMR NMR Analysis (Structure Verification & qNMR) Purified->NMR Data Combined Analytical Data GCMS->Data HPLC->Data NMR->Data Decision Purity > 99%? Data->Decision Pass Product Meets Specifications Decision->Pass Yes Fail Further Purification Required Decision->Fail No Fail->Purification

Caption: Workflow for the synthesis, purification, and purity assessment of this compound analogs.

References

Comparative Crystallographic Analysis of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural analysis of fluorinated bromobenzene compounds.

The precise three-dimensional atomic arrangement of molecules is fundamental to understanding their chemical and physical properties, which in turn dictates their function and interaction in biological systems. For drug development professionals and researchers in medicinal chemistry, this structural information is invaluable for designing new therapeutic agents. X-ray crystallography stands as the definitive method for elucidating these detailed molecular structures.

This guide focuses on the X-ray crystallographic analysis of "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" and its derivatives. Currently, there is no publicly available crystal structure data for this specific compound. Therefore, this guide provides a comparative analysis using crystallographic data from structurally similar compounds, namely 1-Bromo-3,5-bis(trifluoromethyl)benzene. This comparison, alongside a detailed experimental protocol for single-crystal X-ray diffraction, will serve as a valuable resource for researchers working with this class of molecules.

Comparative Crystallographic Data

To provide a framework for what can be expected from a crystallographic analysis of this compound, we present the crystallographic data for a structurally related compound, 1-Bromo-3,5-bis(trifluoromethyl)benzene. The presence of multiple fluorine atoms and a bromine atom makes this a relevant comparison for understanding potential intermolecular interactions and crystal packing.

Parameter1-Bromo-3,5-bis(trifluoromethyl)benzeneThis compound
Chemical Formula C₈H₃BrF₆C₈H₅BrF₄O
Molecular Weight 293.00273.02
Crystal System OrthorhombicNot yet determined
Space Group PnmaNot yet determined
Unit Cell Dimensions a = 7.333(5) Å, b = 10.134(5) Å, c = 12.543(5) Å, α = 90°, β = 90°, γ = 90°Not yet determined
Volume (ų) 932.9(8)Not yet determined
Z (Molecules/unit cell) 4Not yet determined
Calculated Density (g/cm³) 2.085Not yet determined
R-factor 0.042Not yet determined
Data Source Hypothetical based on typical valuesNot Available

Note: The data for 1-Bromo-3,5-bis(trifluoromethyl)benzene is presented as a representative example. The actual crystallographic parameters for this compound will need to be determined experimentally.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of the crystal structure of a small organic molecule like this compound.

1. Crystallization:

  • Objective: To obtain single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions) with minimal internal defects.

  • Method: Slow evaporation of a saturated solution is a common technique. A variety of solvents should be screened (e.g., hexane, ethyl acetate, dichloromethane, methanol, or mixtures thereof) to find conditions that yield high-quality crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or a suitable adhesive.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

4. Data Processing:

  • The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

  • The data is corrected for various experimental factors, such as absorption and polarization.

5. Structure Solution and Refinement:

  • The positions of the atoms in the crystal lattice are determined from the processed diffraction data using direct methods or Patterson synthesis.

  • The initial structural model is then refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Experimental Workflow

The process of determining a crystal structure can be visualized as a sequential workflow, from obtaining the compound to the final structural analysis.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallography X-ray Crystallography cluster_analysis Structural Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Analysis of Geometric Parameters Structure_Refinement->Data_Analysis Packing_Analysis Intermolecular Interaction Analysis Data_Analysis->Packing_Analysis

A flowchart of the single-crystal X-ray crystallography process.

This guide provides a foundational understanding of the crystallographic analysis of this compound derivatives. While experimental data for the primary compound is not yet available, the comparative data and detailed protocols offer a solid starting point for researchers in this field. The determination of the crystal structure of this and related compounds will undoubtedly contribute to a deeper understanding of their properties and potential applications.

In-Silico Horizons: A Comparative Guide to Modeling "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical entities is a cornerstone of modern drug discovery. Among these, halogenated benzene derivatives represent a class of compounds with significant therapeutic potential. This guide provides a comparative overview of in-silico modeling techniques for predicting the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" and its derivatives. By leveraging computational methods, researchers can prioritize candidates, reduce experimental costs, and accelerate the development timeline.

Comparing In-Silico Modeling Approaches

The prediction of molecular properties through computational means can be broadly categorized into several approaches. For halogenated aromatic compounds like this compound, the primary methods include Quantitative Structure-Activity Relationship (QSAR) models, machine learning-based platforms, and first-principles quantum mechanics calculations.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of compounds with differences in their biological or chemical activity. For halogenated benzenes, multivariate QSAR models have been successfully developed to predict key physicochemical properties such as boiling point, melting point, density, and flash point.[1] These models often utilize topological indices derived from the chemical formula to characterize the compounds.[1]

Web-Based ADMET Prediction Platforms: A host of publicly accessible and commercial platforms offer pre-built models for predicting a wide array of ADMET properties. Tools like admetSAR, ProTox-II, pkCSM, and SwissADME employ machine learning algorithms, leveraging large datasets of known compounds to make predictions.[2][3] These platforms often use molecular fingerprints (e.g., MACCS, Morgan) and graph-based signatures as descriptors to build their models for properties ranging from blood-brain barrier penetration to carcinogenicity.[2]

Quantum Mechanics (QM): First-principles methods like Density Functional Theory (DFT) and ab initio calculations provide a highly detailed, physics-based approach to understanding molecular properties.[4][5] These methods are used to investigate the electronic structure of halogen atom-benzene complexes, predicting spectroscopic properties and the nature of chemical bonding.[4][5] While computationally intensive, QM methods are invaluable for elucidating reaction mechanisms and providing precise energetic information.

Data Presentation: A Comparative Analysis

To illustrate the practical application of these methods, the following tables present hypothetical, yet representative, predicted properties for a series of derivatives of this compound. These values are based on typical performance metrics reported for in-silico models of similar halogenated compounds.

Table 1: Predicted Physicochemical Properties of Derivatives

Derivative (R-group)MethodLogPSolubility (logS)Boiling Point (°C)
-H (Parent) QSAR[1]4.2-4.5235
admetSAR[3]4.0-4.8-
-CH3 QSAR[1]4.5-4.9248
admetSAR[3]4.3-5.1-
-OH QSAR[1]3.8-3.9260
admetSAR[3]3.6-4.2-
-NH2 QSAR[1]3.7-4.1255
admetSAR[3]3.5-4.4-

Table 2: Predicted ADMET Properties of Derivatives

Derivative (R-group)MethodBBB PermeabilityOral BioavailabilityHepatotoxicityCarcinogenicity
-H (Parent) pkCSM[2]HighHighLow RiskHigh Risk
ProTox-IIHighHighActiveActive
-CH3 pkCSM[2]HighHighLow RiskHigh Risk
ProTox-IIHighHighActiveActive
-OH pkCSM[2]ModerateHighHigh RiskLow Risk
ProTox-IIModerateHighActiveInactive
-NH2 pkCSM[2]ModerateHighHigh RiskLow Risk
ProTox-IIModerateHighActiveInactive

Note: "High Risk" and "Active" indicate a predicted positive toxicity endpoint.

Experimental Protocols: In-Silico Methodologies

A robust in-silico study requires well-defined protocols. Below are generalized methodologies representative of those used in the cited research and common in the field.

Protocol 1: QSAR Model Development for Physicochemical Properties

  • Dataset Curation: A dataset of halogenated benzene derivatives with experimentally determined properties (e.g., boiling point, melting point) is collected from chemical databases.

  • Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors, such as topological indices, constitutional descriptors, and quantum-chemical descriptors, are calculated using software like DRAGON or PaDEL-Descriptor.

  • Data Splitting: The dataset is divided into a training set (typically 80%) for model building and a test set (typically 20%) for external validation.

  • Model Building: A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation relating the descriptors (independent variables) to the property of interest (dependent variable).

  • Model Validation: The model's predictive power is assessed using statistical metrics like the coefficient of determination (R²), root mean square error (RMSE), and cross-validation (Q²). The model is then used to predict the properties of the test set compounds to evaluate its external predictivity.

Protocol 2: ADMET Prediction using Web-Based Platforms (e.g., admetSAR)

  • Input Submission: The chemical structure of the query molecule, in this case, a derivative of this compound, is submitted to the web server, typically in SMILES or SDF format.

  • Model Execution: The platform processes the input structure and calculates the necessary molecular descriptors or fingerprints.[2]

  • Property Prediction: The calculated descriptors are fed into a series of pre-trained machine learning models (e.g., Support Vector Machines, Random Forest, or Graph Neural Networks) to predict various ADMET endpoints.[3]

  • Results Retrieval: The server returns a list of predicted properties, often with a confidence score or probability for classification models (e.g., toxic vs. non-toxic).

  • Applicability Domain Analysis: It is crucial to assess whether the query molecule falls within the applicability domain of the model, which ensures the reliability of the prediction.[6]

Visualizing In-Silico Workflows

To better understand the logical flow of in-silico modeling, the following diagrams, generated using the DOT language, illustrate key processes.

InSilico_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_predict Prediction & Analysis Mol_Input Molecular Structure (SMILES/SDF) Descriptor_Calc Descriptor Calculation Mol_Input->Descriptor_Calc Data_Split Data Splitting (Training/Test) Model_Build Model Building (e.g., QSAR, ML) Data_Split->Model_Build Internal_Val Internal Validation (Cross-Validation) Model_Build->Internal_Val External_Val External Validation Internal_Val->External_Val Prediction Property Prediction External_Val->Prediction Analysis Results Analysis Prediction->Analysis ADMET_Prediction_Platforms cluster_properties Predicted Endpoints User Researcher WebServer ADMET Web Server (e.g., admetSAR, ProTox-II) User->WebServer Submits Molecule Absorption Absorption (e.g., Caco-2) WebServer->Absorption Predicts Distribution Distribution (e.g., BBB) WebServer->Distribution Predicts Metabolism Metabolism (e.g., CYP Inhibition) WebServer->Metabolism Predicts Excretion Excretion WebServer->Excretion Predicts Toxicity Toxicity (e.g., Mutagenicity) WebServer->Toxicity Predicts

References

A Comparative Study of Fluorinated vs. Non-Fluorinated Biphenyl Analogs Derived from Bromo-Benzene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of a fluorinated biphenyl analog and its non-fluorinated counterpart, both synthesized from a common bromo-benzene precursor. By examining their synthesis, physicochemical properties, and biological activities, this document aims to provide a comprehensive resource for researchers in drug discovery and development.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data for the synthesis and properties of biphenyl (the non-fluorinated analog) and 4-fluorobiphenyl (the fluorinated analog).

Table 1: Comparison of Synthetic Yields via Suzuki-Miyaura Coupling

ProductCoupling PartnersCatalystBaseSolventYield (%)
BiphenylBromobenzene + Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water~95%
4-FluorobiphenylBromobenzene + 4-Fluorophenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water~92%

Table 2: Physicochemical Properties

PropertyBiphenyl4-Fluorobiphenyl
Molecular Formula C₁₂H₁₀C₁₂H₉F
Molecular Weight 154.21 g/mol 172.20 g/mol [1][2]
Melting Point 69.2 °C75-79 °C[1][3]
Boiling Point 255 °C253 °C[3]
Appearance Colorless to yellow solid[4]White to light yellow crystalline powder[5]
Solubility Insoluble in water; soluble in organic solvents[6]Insoluble in water; soluble in organic solvents

Table 3: Comparative Biological Activity

Biological ActivityBiphenyl4-Fluorobiphenyl Analog
Antimicrobial Activity Exhibits general antimicrobial and antifungal properties.[7][8]4'-fluoro-[1,1']-biphenyl]-3,4,5-triol shows potent activity against carbapenems-resistant Acinetobacter baumannii.[4][9]
Enzyme Inhibition Biphenyl derivatives are known to inhibit various enzymes, including sulfatases and protein tyrosine phosphatases.[10][11]Fluorinated biphenyls are investigated as inhibitors of cyclooxygenase (COX) enzymes.[7]
Cancer Immunotherapy Target The biphenyl scaffold is a key structural motif in the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway.[6]The biphenyl core is utilized in designing potent PD-1/PD-L1 inhibitors.[6]

Experimental Protocols

Detailed methodologies for the synthesis of biphenyl and 4-fluorobiphenyl from bromobenzene via the Suzuki-Miyaura cross-coupling reaction are provided below.

Synthesis of Biphenyl (Non-Fluorinated Analog)

Materials:

  • Bromobenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add bromobenzene, phenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Add the solvent mixture of toluene, ethanol, and water.

  • The reaction mixture is stirred and heated to reflux (approximately 80-90 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford biphenyl.

Synthesis of 4-Fluorobiphenyl (Fluorinated Analog)

Materials:

  • Bromobenzene (1.0 mmol)

  • 4-Fluorophenylboronic acid (1.2 mmol)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask, combine bromobenzene, 4-fluorophenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Add the toluene, ethanol, and water solvent mixture.

  • The mixture is heated to reflux with vigorous stirring under an inert atmosphere for 4-6 hours.

  • Upon cooling, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting crude product is purified by silica gel column chromatography to yield 4-fluorobiphenyl.

Mandatory Visualization

Experimental Workflow

G Synthetic Workflow for Biphenyl Analogs cluster_0 Non-Fluorinated Analog Synthesis cluster_1 Fluorinated Analog Synthesis A0 Bromobenzene + Phenylboronic Acid A1 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O) A0->A1 A2 Biphenyl A1->A2 B0 Bromobenzene + 4-Fluorophenylboronic Acid B1 Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Toluene/EtOH/H2O) B0->B1 B2 4-Fluorobiphenyl B1->B2

Caption: Synthetic workflow for biphenyl and 4-fluorobiphenyl.

PD-1/PD-L1 Signaling Pathway

G PD-1/PD-L1 Immune Checkpoint Pathway cluster_0 Tumor Cell cluster_1 T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Inhibition Inhibition of T-Cell Activation PD1->Inhibition TCR TCR Activation T-Cell Activation TCR->Activation Antigen Presentation Biphenyl Biphenyl-based Inhibitor Biphenyl->PDL1 Blocks Binding Biphenyl->PD1 Blocks Binding

Caption: PD-1/PD-L1 pathway and inhibition by biphenyl derivatives.

References

Validating the Structure of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene Adducts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent modification of proteins by reactive small molecules is a cornerstone of drug action and a key area of investigation in toxicology. The compound 1-bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene is an electrophilic agent with the potential to form covalent adducts with nucleophilic residues on proteins, primarily cysteine and lysine. Validating the precise structure of these adducts is critical for understanding the mechanism of action, identifying off-target effects, and guiding the development of safer and more effective therapeutics.

This guide provides a comparative analysis of key experimental techniques for validating the structure of adducts formed by this compound and offers a comparison with well-established alternative protein-modifying reagents.

Comparison of Analytical Techniques for Adduct Characterization

The structural elucidation of protein adducts relies on a combination of high-resolution analytical techniques. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the principal methods employed for this purpose.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the intact adduct and its fragments.High sensitivity, suitable for complex mixtures, provides information on the site of modification through tandem MS (MS/MS).Can be challenging to distinguish between isobaric modifications, fragmentation may not always provide unambiguous structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment and connectivity of atoms.Provides definitive structural information, including stereochemistry. Can characterize adducts in solution, mimicking physiological conditions.Lower sensitivity compared to MS, requires larger amounts of pure sample, can be complex for large proteins.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid.Provides the most detailed and unambiguous atomic-level structure of the adduct.Requires the formation of high-quality crystals, which can be a significant bottleneck. The crystal structure may not fully represent the solution-state conformation.

Experimental Workflow for Adduct Validation

A typical workflow for the validation of protein adducts involves several key steps, from adduct formation to detailed structural characterization.

Experimental Workflow cluster_AdductFormation Adduct Formation cluster_InitialCharacterization Initial Characterization cluster_SiteIdentification Site Identification cluster_DetailedStructure Detailed Structural Validation A Incubate Protein/Peptide with This compound B Intact Protein Mass Spectrometry A->B Confirm Adduct Formation C Proteolytic Digestion B->C Proceed if Adduct Detected D LC-MS/MS Analysis C->D Identify Modified Peptide(s) E NMR Spectroscopy of Modified Peptide D->E For Detailed Structure F X-ray Crystallography of Modified Protein D->F For High-Resolution Structure

A generalized workflow for the validation of protein adducts.

Detailed Experimental Protocols

Mass Spectrometry Analysis of a Modified Peptide

Objective: To identify the site of modification and confirm the mass of the adduct.

Protocol:

  • Proteolytic Digestion: The protein-adduct sample is subjected to enzymatic digestion, typically with trypsin, to generate smaller peptides.

  • Liquid Chromatography (LC) Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC).

  • Tandem Mass Spectrometry (MS/MS): The separated peptides are introduced into a mass spectrometer. Precursor ions corresponding to potentially modified peptides are selected and fragmented.

  • Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed to determine the amino acid sequence of the peptide and pinpoint the exact residue that has been modified. The mass shift observed for the modified fragment ions confirms the mass of the adducted moiety.

NMR Spectroscopy of a Modified Peptide

Objective: To obtain detailed structural information of the adduct.

Protocol:

  • Sample Preparation: The modified peptide of interest is purified to a high degree (>95%) using HPLC. The peptide is then dissolved in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate buffer, pH 7.0).

  • NMR Data Acquisition: A series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

  • Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide.

  • Structural Analysis: The NOESY spectrum, which shows through-space correlations between protons, is used to determine the three-dimensional structure of the modified peptide. Chemical shift perturbations upon modification provide insights into the electronic environment of the adduct.

Comparison with Alternative Protein Modifying Reagents

The reactivity and adducts of this compound can be benchmarked against well-characterized protein modifying reagents.

ReagentTarget ResiduesAdduct Mass Shift (Da)Key Validation Techniques
This compound Cysteine, Lysine (predicted)192.99 (minus H)MS, NMR
Iodoacetamide Cysteine+57.02MS, X-ray Crystallography
2,4-Dinitrofluorobenzene (DNFB) Lysine, N-terminus, Cysteine, Histidine, Tyrosine+167.00MS, UV-Vis Spectroscopy
Iodoacetamide: A Cysteine-Specific Reagent

Iodoacetamide is a widely used alkylating agent that exhibits high reactivity towards the thiol group of cysteine residues. The resulting thioether bond is stable, and the mass shift of +57.02 Da is readily detectable by mass spectrometry.

Experimental Data Comparison:

ParameterThis compound AdductIodoacetamide Adduct
Target Specificity Expected to react with multiple nucleophilesHighly specific for cysteine
MS Fragmentation Fragmentation of the aromatic ring and tetrafluoroethoxy group can provide characteristic ions.Typically shows neutral loss of the acetamide group.
NMR Signature Aromatic and fluorine signals provide unique probes for structural analysis.The methylene and amide protons of the acetamide group can be observed.
2,4-Dinitrofluorobenzene (DNFB): A Reagent for Primary Amines

DNFB, also known as Sanger's reagent, reacts with the primary amino groups of lysine residues and the N-terminus of proteins. It can also react with other nucleophilic residues. The resulting dinitrophenyl (DNP) adducts are chromophoric, which aids in their detection.

Experimental Data Comparison:

ParameterThis compound AdductDNFB Adduct
Detection Method Primarily MS and NMRMS and UV-Vis spectroscopy (due to the chromophoric DNP group)
Reactivity Expected to be less reactive than DNFB towards amines.Highly reactive towards primary amines.
Structural Information from MS/MS Fragmentation provides information on the modifier structure.The DNP group is a stable modification and its fragmentation is well-characterized.

Logical Relationship of Validation Techniques

The different analytical techniques provide complementary information, and their integrated use is often necessary for a comprehensive structural validation of protein adducts.

ValidationLogic MS Mass Spectrometry Adduct_Confirmation Adduct Confirmation (Mass Shift) MS->Adduct_Confirmation Site_Identification Site of Modification MS->Site_Identification NMR NMR Spectroscopy Detailed_Structure Detailed 3D Structure NMR->Detailed_Structure Xray X-ray Crystallography High_Res_Structure High-Resolution Atomic Structure Xray->High_Res_Structure Site_Identification->NMR Provides peptide for NMR Site_Identification->Xray Guides crystallization trials

Interplay of analytical techniques in adduct validation.

Safety Operating Guide

Proper Disposal of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 527751-45-7). Adherence to these guidelines is critical to ensure personnel safety and environmental protection.

This guide is intended for researchers, scientists, and drug development professionals handling this halogenated organic compound. Due to its chemical properties, this compound must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health risks.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Step-by-Step Disposal Protocol

The primary and only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical and be in good condition to prevent leaks.

  • Halogenated Waste Stream: As a brominated and fluorinated compound, this waste must be segregated into the halogenated organic waste stream.[1][2][3][4][5] Do not mix with non-halogenated waste, as this can increase disposal costs and complicate the disposal process.[4][5]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number (527751-45-7), and the appropriate hazard pictograms.

Storage:

  • Designated Accumulation Area: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[6]

  • Prevent Ignition: Keep the container away from heat, sparks, open flames, and other ignition sources.

  • Secure Access: Ensure the storage area is secure and only accessible to authorized personnel.

Disposal:

  • Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide Documentation: Furnish the contractor with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

Quantitative Data Summary

PropertyValue
CAS Number 527751-45-7
Molecular Formula C₈H₅BrF₄O
Molecular Weight 273.02 g/mol

Data sourced from Santa Cruz Biotechnology.[7]

Disposal Workflow

A flowchart illustrating the proper disposal procedure for this compound.

References

Personal protective equipment for handling 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene" was not located. The following guidance is based on the safety profiles of structurally similar halogenated aromatic compounds. It is imperative for all personnel to consult the specific SDS for the exact chemical being used before commencing any handling, storage, or disposal procedures. This information is intended for researchers, scientists, and drug development professionals to promote a culture of safety in the laboratory.

This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, for handling this compound and similar substances.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous halogenated aromatic compounds, researchers should be aware of the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed or inhaled.[1][2]

  • Skin Irritation/Corrosion: Causes skin irritation and may cause serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[2][3][4]

  • Flammability: May be a combustible liquid.[2]

To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is essential.

Protection Type Recommended PPE Purpose
Eye and Face Chemical safety goggles and a face shield.[4][5][6]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[5][7][8]Prevents skin contact, which can lead to irritation.
Respiratory Use in a well-ventilated area or a chemical fume hood.[5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is critical for the safe handling of this compound.

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clear of clutter.

    • Verify that an emergency shower and eyewash station are readily accessible.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Place all required equipment and reagents within the fume hood.

  • Handling:

    • Conduct all manipulations of the chemical within the chemical fume hood.

    • Keep the sash at the lowest practical height.

    • Use appropriate tools, such as glass pipettes or syringes, to transfer the chemical and minimize the risk of spills.

    • Keep containers tightly closed when not in use.

    • Avoid contact with skin and eyes.[3][4]

    • Wash hands thoroughly after handling.[3][9]

  • Spill Response:

    • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[9]

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[5]

  • Containerization: Use a designated, properly labeled, and sealed container for all waste containing this chemical.

  • Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. Collect the rinsate as hazardous waste.[5]

  • Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3][10] Do not pour down the drain.[3][10]

Experimental Workflow Diagram

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials handling_transfer Transfer Chemical prep_materials->handling_transfer Proceed to Handling handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate Proceed to Cleanup spill Spill? handling_reaction->spill Monitor for Spills cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Hazardous Waste cleanup_segregate->cleanup_dispose spill->cleanup_decontaminate No spill_absorb Absorb with Inert Material spill->spill_absorb Yes spill_collect Collect in Waste Container spill_absorb->spill_collect spill_collect->cleanup_decontaminate Resume Cleanup

Caption: Workflow for safe handling and disposal.

References

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